Methyl 5-nitrothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZWUNOYMSUTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207048 | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-01-9 | |
| Record name | 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9B8J5U8CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitrothiophene-2-carboxylate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nitrothiophene, it belongs to a class of compounds known for their diverse biological activities, including antibacterial and antiprotozoal properties.[1][2] The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the molecule's physicochemical characteristics and its biological mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Data
| Property | Value | Source |
| Chemical Formula | C₆H₅NO₄S | N/A |
| Molecular Weight | 187.17 g/mol | [1][3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available in searched literature | N/A |
| Boiling Point | Data not available in searched literature | N/A |
| Solubility | Data not available in searched literature | N/A |
Spectral Data (Predicted)
While specific experimental spectra for this compound are not provided in the searched literature, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and a singlet for the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing effects of both the nitro and the carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon atom attached to the nitro group are expected to have the most downfield chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carbonyl group of the ester (around 1720 cm⁻¹), and C-H and C=C bonds of the thiophene ring.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of methyl thiophene-2-carboxylate. The following is a generalized protocol based on the synthesis of similar nitrothiophene compounds.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add methyl thiophene-2-carboxylate to the cooled sulfuric acid with continuous stirring.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The crude product may precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to obtain pure this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Workflow for Melting Point Determination
Caption: A standard workflow for determining the melting point of a solid organic compound.
Detailed Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to approximately 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Solubility Determination
Solubility data is vital for designing formulations and understanding a compound's behavior in biological systems.
Detailed Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small vials.
-
Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, filter any undissolved solid and determine the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
Biological Activity and Signaling Pathway
Nitroaromatic compounds, including nitrothiophenes, often act as prodrugs that require metabolic activation to exert their biological effects. Their primary mechanism of action against various pathogens involves the bioreduction of the nitro group.[4][5]
Mechanism of Action: Bioreduction and Nitrosative Stress
The antibacterial activity of nitrothiophenes is initiated by the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates a series of highly reactive nitrogen species (RNS), including the nitroso and hydroxylamine derivatives, and ultimately nitric oxide (NO) and other radicals.[6][7] These RNS are the primary effectors of cytotoxicity.
Signaling Pathway of Nitrothiophene Antibacterial Action
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Nitrosative stress under microaerobic conditions triggers inositol metabolism in Pseudomonas extremaustralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide and nitrosative stress tolerance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anaerobic Bacterial Response to Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Spectral Analysis of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectral analysis of Methyl 5-nitrothiophene-2-carboxylate, a key intermediate in organic synthesis and drug discovery. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, presented in a clear, tabular format for easy reference. Furthermore, it includes comprehensive, step-by-step experimental protocols for acquiring these spectra, alongside a logical workflow for the spectral analysis process, visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar heterocyclic compounds.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data has been generated using advanced computational models and serves as a reliable reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H4 |
| 7.70 | d | 1H | H3 |
| 3.90 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 161.5 | C=O |
| 155.0 | C5 |
| 135.0 | C2 |
| 132.0 | C3 |
| 129.0 | C4 |
| 53.0 | -OCH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1730-1715 | Strong | C=O (ester) stretch |
| 1540-1500 | Strong | Asymmetric NO₂ stretch |
| 1475-1435 | Medium | Aromatic C=C stretch |
| 1350-1335 | Strong | Symmetric NO₂ stretch |
| 1250-1200 | Strong | C-O (ester) stretch |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 187 | 100 | [M]⁺ |
| 156 | 60 | [M - OCH₃]⁺ |
| 141 | 40 | [M - NO₂]⁺ |
| 128 | 30 | [M - COOCH₃]⁺ |
| 111 | 25 | [M - NO₂ - OCH₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed protocols for the acquisition of NMR, IR, and MS spectra of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the sample to the mortar and grind it with the KBr until a homogeneous mixture is obtained.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure to the die using the hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (less than 1 mg)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
-
-
Ionization and Mass Analysis:
-
The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).
-
The molecular ion and any fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an unknown organic compound, such as this compound.
Caption: A logical workflow for the structural elucidation of an organic compound.
This comprehensive guide provides the necessary spectral information and experimental protocols to aid in the successful identification and characterization of this compound. The provided data and methodologies are intended to be a valuable resource for chemists and researchers in their daily work.
In-depth Technical Guide: 1H and 13C NMR Data for Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-nitrothiophene-2-carboxylate. The information is compiled for use by researchers, scientists, and professionals in drug development who require accurate spectral data for the identification and characterization of this compound.
Chemical Structure and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is presented below.
An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-nitrothiophene-2-carboxylate
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-nitrothiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectrum acquisition, and includes a workflow for spectral analysis.
Molecular Structure and Expected Vibrational Modes
This compound (C₆H₅NO₄S) is a derivative of thiophene containing both a nitro group (NO₂) and a methyl ester group (-COOCH₃). The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of these functional groups and the thiophene ring.
The key functional groups and their expected vibrational contributions are:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.
-
Methyl Ester Group (-COOCH₃): A strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.
-
Thiophene Ring: Aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations.
-
Methyl Group (-CH₃): Aliphatic C-H stretching and bending vibrations.
Quantitative Data: Predicted FT-IR Spectral Bands
The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes of this compound, based on established correlation tables for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3050 | Medium | Aromatic C-H stretching (Thiophene ring)[1][2] |
| ~3000 - 2850 | Weak | Aliphatic C-H stretching (Ester methyl group)[2] |
| ~1725 - 1705 | Strong | C=O stretching (Ester, conjugated) |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretching[3][4][5] |
| ~1600 - 1400 | Medium | C=C stretching (in-ring, Thiophene)[6] |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretching[3][4][5] |
| ~1300 - 1100 | Strong | C-O stretching (Ester)[3] |
| ~900 - 700 | Medium | C-H out-of-plane bending (Thiophene ring)[1][6] |
| ~850 - 600 | Weak | C-S stretching (Thiophene ring)[6] |
Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
This section details the methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Procedure:
-
Preparation: Dry the FT-IR grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Allow it to cool in a desiccator.
-
Sample Mixture: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[7]
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize light scattering.[7]
-
Pellet Formation: Transfer a portion of the powdered mixture to the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and perform a background scan. This will record the spectrum of the instrument's environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[8][9]
-
Sample Spectrum: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer's sample compartment.
-
Data Acquisition: Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][9] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram, ratio the result against the background spectrum, and generate the final transmittance or absorbance spectrum.[10]
-
Cleaning: After analysis, thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone or ethanol) and dry them completely to prevent cross-contamination.[7][11]
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation is a critical aspect of spectroscopic analysis.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Solubility Profile of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-nitrothiophene-2-carboxylate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside a template for data presentation and visualization of the experimental workflow.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5832-01-9 | [1] |
| Molecular Formula | C₆H₅NO₄S | [1] |
| Molecular Weight | 187.17 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [1] |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed journals or chemical databases. To address this, the following sections provide a detailed experimental protocol to determine these values. Researchers can utilize the subsequent table to systematically record their findings.
Table for Recording Experimentally Determined Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Other (Specify) |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid compound, such as this compound, in a given solvent.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
References
An In-depth Technical Guide on the Structural Analysis of Methyl 5-nitrothiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 5-nitrothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural properties are crucial for understanding its reactivity, biological activity, and potential applications as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a complete, publicly available single-crystal X-ray diffraction study for this specific compound is not available in the reviewed scientific literature and databases, this document outlines the synthesis, discusses the structural characteristics of the closely related compound 5-Nitrothiophene-2-carbaldehyde, and presents a generalized, detailed experimental protocol for crystal structure determination. Furthermore, this guide includes computational insights and visualizations to facilitate a deeper understanding of its molecular architecture and the experimental workflows involved in its characterization.
Introduction
Thiophene derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The introduction of a nitro group and a methyl carboxylate moiety to the thiophene ring, as in this compound (CAS No: 5832-01-9), significantly influences its electronic properties and reactivity. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the biological activity of many nitro-aromatic compounds, often acting as a prodrug that can be activated under specific physiological conditions. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Characterization
This compound can be synthesized through the nitration of methyl thiophene-2-carboxylate. A typical procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the 5-nitro isomer.
A general synthesis procedure is as follows:
-
Methyl thiophene-2-carboxylate is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., 0-5 °C).
-
A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and stirring.
-
After the addition is complete, the reaction mixture is stirred for a short period.
-
The reaction is then quenched by pouring it over ice, leading to the precipitation of the crude product.
-
The product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.
Characterization of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity and purity.
Crystal Structure Analysis
As of the date of this publication, a detailed crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 5-Nitrothiophene-2-carbaldehyde, provides valuable insights into the expected molecular geometry and packing of nitrothiophene derivatives.
A study of 5-Nitrothiophene-2-carbaldehyde revealed that the molecule is nearly planar, with the nitro and aldehyde groups making small dihedral angles with the plane of the thiophene ring. This planarity suggests significant conjugation throughout the molecule. It is expected that this compound would also exhibit a largely planar conformation, with potential for intermolecular interactions involving the nitro and ester functional groups, such as C-H···O hydrogen bonds and π-π stacking interactions, which would stabilize the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this experimental technique.
4.1. Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
4.2. Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Unit Cell Determination: A series of initial X-ray diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection Strategy: A strategy for collecting a complete dataset of diffraction intensities is calculated based on the crystal's symmetry.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
4.3. Structure Solution and Refinement
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density or structural anomalies.
Data Presentation
In the absence of experimental data for this compound, a template for the presentation of crystallographic data is provided below. Should the crystal structure be determined in the future, the data would be organized as follows:
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₅NO₄S |
| Formula weight | 187.17 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = value Å, α = 90° |
| b = value Å, β = value° | |
| c = value Å, γ = 90° | |
| Volume | value ų |
| Z | value |
| Density (calculated) | value Mg/m³ |
| Absorption coefficient | value mm⁻¹ |
| F(000) | value |
| Crystal size | value x value x value mm³ |
| Theta range for data collection | value to value° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | value |
| Independent reflections | value [R(int) = value] |
| Completeness to theta = value° | value % |
| Absorption correction | Type of correction |
| Max. and min. transmission | value and value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | value / value / value |
| Goodness-of-fit on F² | value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole | value and value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond/Angle | Length/Value |
|---|---|
| S1-C2 | To be determined |
| S1-C5 | To be determined |
| C2-C3 | To be determined |
| C3-C4 | To be determined |
| C4-C5 | To be determined |
| C5-N1 | To be determined |
| N1-O1 | To be determined |
| N1-O2 | To be determined |
| C2-C6 | To be determined |
| C6-O3 | To be determined |
| C6-O4 | To be determined |
| O4-C7 | To be determined |
| C5-S1-C2 | To be determined |
| S1-C2-C3 | To be determined |
| C2-C3-C4 | To be determined |
| C3-C4-C5 | To be determined |
| C4-C5-S1 | To be determined |
Visualization of Workflows and Relationships
To aid in the understanding of the compound's context and the experimental process, the following diagrams are provided.
Caption: Molecular components of this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and publicly reported, this guide provides a thorough framework for its structural analysis. The synthesis is well-established, and insights from the crystal structure of the related 5-Nitrothiophene-2-carbaldehyde suggest a planar molecular conformation. The provided detailed protocol for single-crystal X-ray diffraction outlines the necessary steps for the future determination of its precise three-dimensional structure. Such data will be invaluable for advancing the application of this compound in drug discovery and materials science, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships.
Stability and Storage of Methyl 5-nitrothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-nitrothiophene-2-carboxylate. Due to the limited availability of in-depth stability studies for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and scientific literature on structurally related molecules, including nitroaromatics and methyl esters. All recommendations should be supplemented with in-house stability assessments for specific applications.
Summary of Recommended Storage and Handling
Proper storage and handling are paramount to ensure the integrity and purity of this compound. The following table summarizes the key recommendations based on available data.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool location. A specific temperature of 4°C is recommended by some suppliers. | Supplier Data |
| Light | Protect from light. | Supplier Data |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | Safety Data Sheets |
| Container | Keep in a tightly closed container. | Safety Data Sheets |
| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | Safety Data Sheets |
| Handling | Handle in a well-ventilated fume cupboard. Use personal protective equipment (gloves, safety glasses). | Safety Data Sheets |
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its stability.
| Property | Value |
| Molecular Formula | C₆H₅NO₄S |
| Molecular Weight | 187.17 g/mol |
| Appearance | Solid |
| CAS Number | 5832-01-9 |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: hydrolysis of the methyl ester and reactions involving the nitro group.
In-Depth Technical Guide: Methyl 5-nitrothiophene-2-carboxylate (CAS 5832-01-9)
An Essential Building Block in Medicinal Chemistry: Properties, Synthesis, and Biological Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes available scientific information. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.
Introduction
Methyl 5-nitrothiophene-2-carboxylate, with CAS number 5832-01-9, is a functionalized thiophene derivative that serves as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1] Its structural motif, featuring a nitro group and a methyl ester on a thiophene ring, provides multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] The nitro group can be readily reduced to an amine, offering a key functional handle for further derivatization, while the ester moiety can undergo hydrolysis or amidation to generate additional analogs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential biological activities of this compound and related nitrothiophene compounds.
Chemical and Physical Properties
This compound is an off-white to yellow solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5832-01-9 | Internal Knowledge |
| Molecular Formula | C₆H₅NO₄S | Internal Knowledge |
| Molecular Weight | 187.17 g/mol | Internal Knowledge |
| Appearance | Off-white to yellow solid | Internal Knowledge |
| Melting Point | 99 °C | Internal Knowledge |
| Boiling Point (Predicted) | 306.9 ± 22.0 °C | Internal Knowledge |
| Density (Predicted) | 1.454 ± 0.06 g/cm³ | Internal Knowledge |
| SMILES | O=C(OC)c1cc(sc1)--INVALID-LINK--[O-] | Internal Knowledge |
| InChI | InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | Internal Knowledge |
Synthesis
The synthesis of this compound and its derivatives is well-documented in the chemical literature. A general, conceptual workflow for its preparation is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
A detailed experimental protocol for a related compound, 5-nitro-2-thiophenecarbaldehyde, provides insight into the nitration step.
Experimental Protocol: Nitration of a Thiophene Derivative (Illustrative)
-
Reaction Setup: A solution of the thiophene precursor is prepared in a suitable solvent, such as concentrated sulfuric acid, and cooled in an ice-salt bath.
-
Addition of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is added slowly to the cooled solution while maintaining a low temperature.
-
Reaction Monitoring: The reaction is stirred for a short period after the addition is complete.
-
Workup: The reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent (e.g., ether). The organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired nitrothiophene derivative.
Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited, the broader class of nitrothiophene derivatives has demonstrated significant potential as antimicrobial and anticancer agents. The biological activity is often attributed to the presence of the nitro group.
Antimicrobial Activity
Nitrothiophenes have shown activity against a range of pathogens, including bacteria, fungi, and protozoa.
-
Mechanism of Action: A key mechanism involves the enzymatic reduction of the nitro group by nitroreductases present in susceptible microorganisms. This bioactivation process generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which can induce cellular damage through various pathways:
-
Oxidative Stress: The reactive intermediates can lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.
-
Covalent Modification of Biomolecules: The electrophilic intermediates can covalently bind to and inactivate essential enzymes and other macromolecules.
-
Inhibition of Key Cellular Processes: Studies on related 5-nitrothiophene-2-carboxamides in Leishmania have shown that bioactivation leads to mitochondrial damage, ROS accumulation, and disruption of protein translation.[2]
-
The proposed mechanism of action for antimicrobial nitrothiophenes is illustrated below.
Caption: Proposed mechanism of antimicrobial action for nitrothiophene derivatives.
Anticancer Activity
Derivatives of 5-nitro-thiophene have also been investigated for their potential as antineoplastic agents. For instance, a 5-nitro-thiophene-thiosemicarbazone derivative has been shown to induce cell death, cell cycle arrest, and inhibition of protein kinase signaling in pancreatic ductal adenocarcinoma cells.[3] This suggests that the nitrothiophene scaffold could be a promising starting point for the development of novel anticancer drugs.
Experimental Protocols for Biological Evaluation
The following are general protocols for assessing the biological activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Culture medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.
-
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Safety and Handling
This compound should be handled with care in a laboratory setting. The following are general safety precautions; always refer to the specific Safety Data Sheet (SDS) for detailed information.
| Precaution | Description |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. |
| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its nitrothiophene core is a key pharmacophore that has been shown to exhibit a broad range of biological activities. While further research is needed to fully elucidate the specific mechanisms of action and therapeutic applications of this particular compound, the existing body of knowledge on related nitrothiophenes provides a strong foundation for future investigations. Researchers and drug development professionals can leverage the chemical tractability and biological potential of this compound to explore novel treatments for infectious diseases and cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 3. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-nitrothiophene-2-carboxylate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitrothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its discovery and the development of its synthesis are rooted in the broader exploration of thiophene chemistry, a field that has yielded numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the history, synthesis, and key properties of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, its origins can be traced back to the early 20th-century investigations into the chemistry of thiophene and its derivatives. The nitration of thiophene itself was a subject of study in the early 1900s, with notable work by chemists such as Steinkopf and Lützkendorf. The general process for nitrating thiophene was well-established by the mid-20th century, as exemplified by procedures published in "Organic Syntheses."
The development of synthetic routes to 5-nitrothiophene-2-carboxylic acid was a critical precursor to the preparation of its esters. While modern methods offer efficient pathways, early syntheses likely involved multi-step processes, beginning with the functionalization of the thiophene ring. The historical progression of organic synthesis suggests that the esterification of 5-nitrothiophene-2-carboxylic acid to yield its methyl ester would have been a logical subsequent step, likely achieved through Fischer esterification or reaction with a methylating agent. The compound's utility as a versatile intermediate in the creation of more complex molecules has solidified its importance in the landscape of pharmaceutical research and development.[1]
Physicochemical and Spectroscopic Data
A clear understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key quantitative data for the compound.
| Property | Value | Reference |
| Molecular Formula | C6H5NO4S | [2] |
| Molecular Weight | 187.17 g/mol | [2] |
| CAS Number | 5832-01-9 | [3] |
| Purity | ≥98% | [4] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [2] |
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available |
| ¹³C NMR | Spectra available |
| Infrared (IR) | Spectra available |
| Mass Spectrometry (MS) | Spectra available |
Note: Detailed spectroscopic data can be found in various chemical databases and supplier documentation.
Experimental Protocols: Synthesis of Precursors and the Final Compound
The synthesis of this compound typically involves the preparation of its precursor, 5-nitrothiophene-2-carboxylic acid, followed by esterification. The following are representative experimental protocols.
Synthesis of 5-Nitrothiophene-2-carboxylic acid from 2-Thiophenecarboxaldehyde
This two-step process involves the nitration of 2-thiophenecarboxaldehyde followed by oxidation of the resulting 5-nitrothiophene-2-carboxaldehyde.
Step 1: Nitration of 2-Thiophenecarboxaldehyde [5]
-
A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared and cooled.
-
This nitrating mixture is slowly added to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) in an ice-salt bath.
-
Stirring is continued for 5 minutes after the addition is complete.
-
The reaction is quenched by pouring it onto ice water.
-
The mixture is extracted with ether.
-
The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed to yield a crude product containing a mixture of 4-nitro and 5-nitro isomers.
-
The isomers are separated by column chromatography to isolate 5-nitrothiophene-2-carboxaldehyde.
Step 2: Oxidation of 5-Nitrothiophene-2-carboxaldehyde to 5-Nitrothiophene-2-carboxylic acid [6]
-
5-nitrothiophene-2-carboxaldehyde (1.685 g, 10.72 mmol) is dissolved in dioxane (30 mL) with sulfamic acid (1.249 g, 12.87 mmol) and cooled to 0 °C.
-
An aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) in 14 mL of water is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is extracted with ethyl acetate and water.
-
The organic phase is extracted with a 5% sodium bicarbonate solution.
-
The basic aqueous phase is acidified to pH 2 with 2N HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[6]
Caption: Synthesis of 5-Nitrothiophene-2-carboxylic acid.
Esterification of 5-Nitrothiophene-2-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer esterification is a common method.
-
5-Nitrothiophene-2-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
The mixture is heated under reflux for several hours.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Fischer Esterification to this compound.
Role in Drug Development
This compound is a valuable intermediate due to the reactivity of its functional groups. The nitro group can be reduced to an amine, providing a key handle for further derivatization, such as amide bond formation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility allows for the construction of a wide array of molecular scaffolds, making it a staple in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[7][8][9] The thiophene ring itself is a recognized pharmacophore present in numerous approved drugs.[8]
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Nitrothiophene-2-carboxylic acid | 6317-37-9 [chemicalbook.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Electronic Structure of Methyl 5-nitrothiophene-2-carboxylate
A Technical Guide for Researchers in Drug Discovery and Development
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of Methyl 5-nitrothiophene-2-carboxylate, a molecule of interest in medicinal chemistry. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), a detailed understanding of the molecule's electronic properties, reactivity, and potential interactions can be achieved. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply theoretical insights to accelerate their research.
Introduction
This compound is a substituted thiophene derivative. The presence of both an electron-withdrawing nitro group (-NO2) and a methyl carboxylate group (-COOCH3) on the thiophene ring significantly influences its electronic distribution and chemical reactivity. Understanding these electronic characteristics is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutic agents. Theoretical studies provide a powerful and cost-effective means to elucidate these properties at the molecular level.
Theoretical Methodology: A Detailed Protocol
The electronic structure of this compound can be effectively investigated using a combination of theoretical methods. The following protocol outlines a standard computational approach, drawing from established methodologies for similar thiophene derivatives.
Computational Workflow
The general workflow for the theoretical analysis of this compound's electronic structure is depicted below.
Detailed Experimental Protocols
1. Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311G++(d,p), is typically used to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) for a more flexible description of bonding.
-
Procedure: The initial 3D structure of this compound is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.
2. Electronic Properties Calculation:
-
Method: DFT is used to calculate the ground-state electronic properties from the optimized geometry.
-
Analysis:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices are calculated.
-
3. Excited States and UV-Vis Spectra Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths.
-
Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum of the molecule. This allows for a direct comparison with experimental spectroscopic data.
Data Presentation: Quantitative Electronic Properties
A study by Contreras et al. (2011) provides valuable quantitative data on the global reactivity indices of this compound, calculated using DFT. These parameters are crucial for understanding the molecule's reactivity profile.
| Parameter | Symbol | Value (eV) | Description |
| Electronic Chemical Potential | µ | -5.34 | Represents the escaping tendency of electrons from the molecule. |
| Chemical Hardness | η | 4.50 | Measures the resistance of the molecule to a change in its electron distribution. |
| Electrophilicity Index | ω | 3.16 | Quantifies the ability of the molecule to accept electrons. |
Table 1: Calculated Global Reactivity Indices for this compound.
Conceptual Relationships: Frontier Molecular Orbitals
The electronic properties and reactivity of this compound are largely governed by its frontier molecular orbitals, the HOMO and LUMO. The diagram below illustrates the conceptual relationship between these orbitals and the molecule's reactivity.
Conclusion
Theoretical studies provide an indispensable toolkit for the in-depth analysis of the electronic structure of molecules like this compound. The computational protocols and data presented in this guide offer a solid foundation for researchers to predict the molecule's reactivity, understand its spectroscopic properties, and ultimately guide the design of new and more effective therapeutic agents. The integration of these theoretical insights into the drug discovery and development pipeline can significantly reduce experimental costs and timelines.
Molecular weight and formula of Methyl 5-nitrothiophene-2-carboxylate
An In-depth Technical Guide to Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Core Compound Data
This compound is a functionalized thiophene derivative valued for its versatility as a building block in organic synthesis.[1] Its chemical structure allows for various modifications, making it an essential component in the development of a wide range of bioactive molecules.[1][2]
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 5832-01-9 | [3] |
| Molecular Formula | C₆H₅NO₄S | [3][4] |
| Molecular Weight | 187.17 g/mol | [3][4] |
| Purity | Typically ≥97% | [1] |
| Appearance | Varies (often crystalline solid) | |
| Storage | Room temperature, sealed in dry, dark place | [3] |
Experimental Protocols
The synthesis of this compound and related nitrothiophene derivatives can be achieved through various methods. A common approach involves the nitration of a thiophene precursor.
Synthesis of 2-Nitrothiophene (A General Precursor)
A foundational method for introducing a nitro group to the thiophene ring is detailed below. This procedure can be adapted for substrates with different functional groups.
Materials:
-
Thiophene
-
Acetic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Glacial acetic acid
-
Ice-salt bath
-
Ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of thiophene in acetic anhydride is prepared.[5]
-
A separate solution of fuming nitric acid in glacial acetic acid is prepared, ensuring the nitric acid is added gradually to the acetic acid with cooling.[5]
-
The nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and separatory funnel, and cooled to 10°C.[5]
-
The thiophene solution is added dropwise to the stirred nitric acid solution, maintaining the temperature at or below room temperature using a cold water bath.[5]
-
After the addition is complete, the reaction mixture is stirred for a period to ensure completion.
-
The reaction is quenched by pouring the mixture into ice water.[6]
-
The aqueous mixture is extracted with ether.[6]
-
The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine.[6]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrothiophene product.[6]
-
The crude product can be purified by column chromatography or steam distillation.[5][6]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of a nitrothiophene derivative.
Biological Activity and Applications
Thiophene derivatives, including nitro-substituted compounds, are known for a wide range of biological activities. The nitro group, in particular, is a key pharmacophore that can confer antimicrobial properties.[7]
| Biological Activity | Description | References |
| Antibacterial | Nitro compounds can be reduced within microbial cells to produce toxic intermediates like nitroso and superoxide species. These reactive species can covalently bind to DNA, leading to cellular damage and death. Thiophene-2-carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. | [7][8] |
| Anti-inflammatory | This compound serves as an intermediate in the synthesis of anti-inflammatory agents.[1] | [1] |
| Antitubercular | 5-phenyl-furan-2-carboxylic acids, which share structural similarities, have been investigated as antimycobacterial agents that interfere with iron homeostasis.[9] Nitro-containing compounds are also studied for their potential against Mycobacterium tuberculosis.[7] | [7][9] |
| Antifungal | This class of compounds is used in the development of molecules with antifungal properties.[2] | [2] |
Proposed Mechanism of Action for Nitro Compounds
The antimicrobial activity of many nitro-containing compounds is predicated on their reduction within the target cell to generate cytotoxic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 5-Amino-4-nitrothiophene-2-carboxylate [myskinrecipes.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Methyl 5-nitrothiophene-2-carboxylate from thiophene
An Application Note on the Synthesis of Methyl 5-nitrothiophene-2-carboxylate from Thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and therapeutic agents.[1] Its structure, featuring a nitro group and an ester on a thiophene ring, provides versatile handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or otherwise functionalized, making it a key building block in medicinal chemistry.[1] Thiophenes and their derivatives are integral to a wide range of drugs, including anti-inflammatory agents, antibiotics, and antihypertensives.[2] This document provides a detailed protocol for a two-step synthesis of this compound, starting from the readily available precursor, thiophene.
The synthetic pathway involves two primary transformations:
-
Esterification: The direct conversion of thiophene to Methyl thiophene-2-carboxylate.
-
Nitration: The regioselective nitration of the ester intermediate to yield the final product.
This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data tables for clarity, and visual diagrams to illustrate the workflow and reaction mechanism.
Chemical Reaction Pathway
The overall synthesis is a two-step process starting from thiophene.
Caption: Overall two-step synthesis pathway.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.
Caption: Logical workflow for the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl thiophene-2-carboxylate
This protocol is based on the direct carboxylation and esterification of thiophene using a carbon tetrachloride-methanol system catalyzed by a vanadium compound.[3]
Materials and Reagents:
-
Thiophene
-
Carbon Tetrachloride (CCl₄)
-
Methanol (CH₃OH)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene, methanol, carbon tetrachloride, and the catalyst in the molar ratios specified in Table 1.
-
Heat the reaction mixture to reflux and maintain vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the solvent and excess reagents from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure Methyl thiophene-2-carboxylate.[3]
Data Presentation: Step 1
Table 1: Reagents and Conditions for Esterification
| Reagent/Parameter | Molar Ratio / Value | Notes |
| Thiophene | 1.0 | Starting material |
| Carbon Tetrachloride | 2.0 | Reagent and solvent |
| Methanol | 10.0 | Reagent and solvent |
| VO(acac)₂ | 0.01 | Catalyst |
| Temperature | Reflux | Reaction temperature |
| Reaction Time | 4-6 hours | Varies, monitor by TLC/GC |
| Expected Yield | 44-85% [3] | Yield of purified product |
Protocol 2: Synthesis of this compound
This protocol details the nitration of Methyl thiophene-2-carboxylate using a mixture of nitric acid and sulfuric acid. This is a standard electrophilic aromatic substitution.[4][5] The ester group directs the incoming nitro group primarily to the 5-position.
Materials and Reagents:
-
Methyl thiophene-2-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice-water bath
-
Beaker and stirring rod
-
Vacuum filtration apparatus (e.g., Hirsch or Büchner funnel)
-
Methanol (for recrystallization)
Procedure:
-
In a reaction vial or flask, add Methyl thiophene-2-carboxylate and cool it in an ice-water bath.
-
Slowly add concentrated sulfuric acid to the cooled ester with continuous stirring, ensuring the temperature remains low.
-
In a separate, cooled vial, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the cold nitrating mixture dropwise to the ester solution over 15-20 minutes. Maintain a low temperature (0-10 °C) throughout the addition.
-
After the addition is complete, remove the reaction from the ice bath and allow it to warm to room temperature. Let it stand for an additional 15-20 minutes.[5]
-
Pour the reaction mixture slowly onto crushed ice in a beaker with stirring. A solid precipitate should form as the ice melts.
-
Isolate the crude product by vacuum filtration, washing the solid with cold water to remove residual acid.
-
Purify the crude product by recrystallization from methanol to yield this compound as a solid.[5]
Data Presentation: Step 2
Table 2: Reagents and Conditions for Nitration
| Reagent/Parameter | Molar Ratio / Value | Notes |
| Methyl thiophene-2-carboxylate | 1.0 | Starting material |
| Concentrated H₂SO₄ | ~3.0 | Catalyst and solvent |
| Concentrated HNO₃ | 1.1 | Nitrating agent |
| Temperature | 0-10 °C | Critical for controlling reactivity |
| Reaction Time | ~30-45 minutes | Includes addition and standing time |
| Expected Yield | ~70-90% | Based on similar nitration reactions[4][6] |
| Melting Point | 78 °C [5] | For purified product |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated acids (H₂SO₄ and HNO₃) are highly corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to other liquids slowly and with cooling.
-
Carbon tetrachloride is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
The nitration reaction is highly exothermic and must be carefully controlled with cooling to prevent runaway reactions.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Pivotal Role of Methyl 5-nitrothiophene-2-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitrothiophene-2-carboxylate stands as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its inherent chemical functionalities, a nitro group and a methyl ester attached to a thiophene core, render it a versatile intermediate for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on its conversion to aminothiophene derivatives and their subsequent elaboration into potent kinase inhibitors.
Application Notes
This compound is primarily utilized as a precursor to Methyl 5-aminothiophene-2-carboxylate. The selective reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities. The resulting aminothiophene is a valuable building block for the synthesis of fused heterocyclic systems, most notably thienopyrimidines.
Thienopyrimidine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of various protein kinases, which are crucial enzymes involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The 2-aminothiophene-3-carboxamide scaffold, readily accessible from Methyl 5-aminothiophene-2-carboxylate, serves as a versatile template for the design of potent and selective kinase inhibitors.
The general synthetic strategy involves the initial reduction of this compound, followed by the construction of the pyrimidine ring through cyclization reactions with various reagents. This approach allows for the introduction of diverse substituents at multiple positions of the thienopyrimidine scaffold, enabling the fine-tuning of pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate
This protocol details the catalytic hydrogenation of this compound to yield Methyl 5-aminothiophene-2-carboxylate.
Materials:
-
This compound
-
Ethanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain Methyl 5-aminothiophene-2-carboxylate.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Purity |
| This compound | Methyl 5-aminothiophene-2-carboxylate | H₂, 10% Pd/C | Ethanol | Overnight | 92-100% | >98% |
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
This protocol describes a general method for the cyclization of Methyl 5-aminothiophene-2-carboxylate with formamide to form a thienopyrimidinone core structure, a key scaffold for many kinase inhibitors.
Materials:
-
Methyl 5-aminothiophene-2-carboxylate
-
Formamide
Procedure:
-
Combine Methyl 5-aminothiophene-2-carboxylate (1 equivalent) with an excess of formamide.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Quantitative Data Summary:
| Starting Material | Product | Reagent | Reaction Time | Yield (representative) |
| Methyl 5-aminothiophene-2-carboxylate | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Formamide | Several hours | ~70-90% |
Visualizations
Caption: Synthetic workflow from this compound to a Thienopyrimidinone core.
Caption: Simplified signaling pathway showing the action of a thienopyrimidine kinase inhibitor.
Application Notes and Protocols: The Use of Methyl 5-nitrothiophene-2-carboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-nitrothiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its thiophene core, substituted with an electron-withdrawing nitro group and a modifiable methyl ester, provides a scaffold for the synthesis of a wide array of bioactive molecules. This document provides an overview of its applications and detailed protocols for the synthesis of derivatives with potential therapeutic activities, including anti-inflammatory, anticancer, and antifungal properties.
Introduction
The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The introduction of a nitro group at the 5-position and a carboxylate at the 2-position of the thiophene ring in this compound enhances its reactivity and provides key functional handles for molecular elaboration. The nitro group can be reduced to an amine, which can then be derivatized, while the ester can be hydrolyzed, amidated, or reduced. This versatility makes it an invaluable starting material for generating compound libraries for high-throughput screening and lead optimization.[1][2]
Key Synthetic Transformations and Applications
This compound serves as a precursor for a variety of bioactive compounds. Key transformations include:
-
Reduction of the nitro group: The nitro functionality can be readily reduced to an amino group, which is a versatile intermediate for the synthesis of amides, sulfonamides, and for the construction of fused heterocyclic systems.
-
Modification of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to amides or reduced to an alcohol.
-
Nucleophilic aromatic substitution: While less common for this specific molecule, the nitro group can potentially be displaced by strong nucleophiles under certain conditions.
These transformations have been utilized to synthesize compounds with a range of biological activities.
Data Presentation: Bioactivity of Thiophene Derivatives
The following tables summarize the biological activities of various thiophene derivatives, highlighting the potential of molecules synthesized from or related to this compound.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-carboxamide derivative 2b | Hep3B | 5.46 | [3] |
| Thiophene-carboxamide derivative 2d | Hep3B | 8.85 | [3] |
| Thiophene-carboxamide derivative 2e | Hep3B | 12.58 | [3] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | MCF-7 | 5.02 | [4] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | MDA-MB-231 | 15.24 | [4] |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 7) | A-549 | 3.46 | [8] |
| Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[5][6][7]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 7) | HepG2 | 5.54 | [8] |
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Assay | Inhibition | Reference |
| THBT derivative 3a | LPS-induced NO production | 87.07 ± 1.22 % | [9] |
| THBT derivative 3b | LPS-induced NO production | 80.39 ± 5.89 % | [9] |
| THBT derivative 2a | LPS-induced NO production | 78.04 ± 2.86 % | [9] |
| Pivalate-based Michael product (MAK01) | COX-1 IC50 | 314 µg/mL | [10] |
| Pivalate-based Michael product (MAK01) | COX-2 IC50 | 130 µg/mL | [10] |
| Pivalate-based Michael product (MAK01) | 5-LOX IC50 | 105 µg/mL | [10] |
Table 3: Antifungal Activity of 5-Nitrothiophene Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L10 | Candida sp. | Not specified, but most sensitive | [11] |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone L10 | Cryptococcus neoformans | Not specified, but most sensitive | [11] |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of bioactive molecules starting from this compound or its close derivatives.
Protocol 1: Synthesis of Methyl 5-aminothiophene-2-carboxylate
This protocol describes the reduction of the nitro group of this compound to an amine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield Methyl 5-aminothiophene-2-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Thiophene-2-carboxamide Derivative
This protocol outlines the synthesis of an amide derivative from Methyl 5-aminothiophene-2-carboxylate.
Materials:
-
Methyl 5-aminothiophene-2-carboxylate (from Protocol 1)
-
An appropriate acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 5-aminothiophene-2-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-2-carboxamide derivative.
Protocol 3: Synthesis of a 2,5-Disubstituted Thiophene via Aldehyde Intermediate
This protocol describes a multi-step synthesis of a bioactive thiosemicarbazone derivative, starting with the conversion of the ester group of this compound to an aldehyde.
Step 1: Reduction of this compound to the corresponding alcohol
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude (5-nitrothiophen-2-yl)methanol.
Step 2: Oxidation of the alcohol to 5-nitrothiophene-2-carbaldehyde
-
Dissolve the crude alcohol from Step 1 in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate to yield 5-nitrothiophene-2-carbaldehyde.
Step 3: Synthesis of the Thiosemicarbazone Derivative
-
To a solution of 5-nitrothiophene-2-carbaldehyde (1.0 eq) in absolute ethanol, add an equimolar amount of the appropriate thiosemicarbazide (1.0 eq).
-
Heat the reaction mixture under reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired thiosemicarbazone derivative.
Visualizations
The following diagrams illustrate key synthetic pathways and experimental workflows.
Caption: Synthesis of a thiophene-2-carboxamide derivative.
Caption: Workflow for thiosemicarbazone synthesis.
Caption: Putative anti-inflammatory mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-nitrothiophene-2-carboxylate as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-nitrothiophene-2-carboxylate (CAS No: 5832-01-9) is a highly versatile heterocyclic building block in organic synthesis.[1] Its structure, featuring an electron-rich thiophene ring activated by an electron-withdrawing nitro group and a modifiable methyl ester, makes it a valuable precursor for a wide range of functionalized molecules.[2] This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[2][3] The nitro group can be readily displaced via nucleophilic aromatic substitution (SNAr) or reduced to an amine for further derivatization, while the ester moiety allows for hydrolysis, amidation, or reduction.[2][4] These reactive handles provide a strategic advantage for constructing complex molecular architectures, particularly fused ring systems and substituted thiophenes with significant biological activity.[2][5]
Application 1: Synthesis of Thieno[3,2-b]thiophenes
A primary application of nitrothiophene derivatives, including analogs of this compound, is in the construction of the thieno[3,2-b]thiophene scaffold. This fused heterocyclic system is a privileged structure in materials science and medicinal chemistry, with applications as organic semiconductors and as core components of molecules with antitumor, antiviral, and antimicrobial properties.[6][7]
The general synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated nitro group is displaced by a sulfur-based nucleophile (e.g., a thiolate).[8][9]
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-promoted intramolecular condensation (e.g., Dieckman condensation) to form the second fused thiophene ring.[6][8]
Data Presentation: Synthesis of 3-Sulfenylthiophene-2,5-dicarboxylates
The nucleophilic aromatic substitution of the nitro group in dimethyl 3-nitrothiophene-2,5-dicarboxylate with various thiols proceeds efficiently under mild conditions.[8]
| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methyl thioglycolate | K₂CO₃ | Acetone | 0.5 | 20 | 95 |
| 2 | 2-Mercaptoacetone | K₂CO₃ | Acetone | 0.5 | 20 | 91 |
| 3 | Thiophenol | K₂CO₃ | Acetone | 0.5 | 20 | 96 |
| 4 | 4-Methylthiophenol | K₂CO₃ | Acetone | 0.5 | 20 | 98 |
| 5 | 4-Methoxythiophenol | K₂CO₃ | Acetone | 0.5 | 20 | 97 |
Data sourced from reference[8]. The starting material is dimethyl 3-nitrothiophene-2,5-dicarboxylate.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol describes the synthesis of dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate.[8]
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 mmol, 247 mg)
-
Methyl thioglycolate (1.1 mmol, 0.10 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Acetone (10 mL)
-
Ice water
Procedure:
-
To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate in acetone, add potassium carbonate.
-
Stir the suspension at room temperature (20 °C).
-
Add methyl thioglycolate to the mixture.
-
Continue stirring for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water to induce precipitation.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water and air dry to obtain the product. The crude product is often of high purity, but can be recrystallized from ethanol if necessary.[8]
Protocol 2: Dieckman Condensation to form Thieno[3,2-b]thiophene Ring
This protocol describes the subsequent cyclization of the product from Protocol 1.[8]
Materials:
-
Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate (1.0 mmol, 320 mg)
-
Sodium methoxide (2.5 mmol) in Methanol
-
Ethanol (for crystallization)
-
Ice water
Procedure:
-
Add the starting material to a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux (approx. 95 °C) for 2 hours.
-
After cooling, dilute the mixture with ice water.
-
Collect the formed precipitate by filtration.
-
Wash the solid with water and dry in air.
-
Recrystallize the crude substance from ethanol to obtain the analytically pure thieno[3,2-b]thiophene derivative.[8]
Application 2: Intermediate for Bioactive Molecules
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and compounds derived from it exhibit a wide range of biological activities.[5][10] this compound is an excellent starting point for accessing these molecules. The reduction of the nitro group to an amine opens up a vast chemical space for derivatization, leading to compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[2][7]
Data Presentation: Biological Activities of Thiophene Derivatives
While specific data for direct derivatives of this compound are sparse in the reviewed literature, related thiophene structures show significant bioactivity.
| Compound Class | Biological Activity | Target/Assay | Result | Reference |
| Thieno[2,3-b]pyrrol-5-one | Antioxidant | DPPH Radical Scavenging | 90.9% inhibition @ 500 µg/mL | [11] |
| Thieno[2,3-b]pyrrol-5-one | Anticancer | MTT Assay (MCF-7 cells) | IC₅₀ = 40.36 µg/mL | [11] |
| Thiophene-2-carboxamides | Antibacterial | P. aeruginosa | 86.9% activity index | [12] |
| Thiophene-2-carboxamides | Antibacterial | S. aureus | 83.3% activity index | [12] |
| Thieno[3,2-b]thiophene-2-carboxanilides | Anticancer | DNA Intercalation | Antiproliferative effects noted | [7] |
Safety Information
This compound is a nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[13] All reactions should be carried out by trained personnel, following standard laboratory safety procedures.
This compound is a powerful and versatile building block in modern organic synthesis. Its utility is prominently demonstrated in the efficient construction of thieno[3,2-b]thiophenes via a nucleophilic aromatic substitution and cyclization sequence. Furthermore, its functional handles allow for straightforward conversion into a variety of intermediates suitable for the development of novel therapeutic agents. The continued exploration of this compound's reactivity will undoubtedly lead to new synthetic methodologies and the discovery of molecules with significant biological and material applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitrothiophene-2-carboxylate is a versatile chemical intermediate of significant interest in pharmaceutical and materials science research.[1][2] The electron-withdrawing nature of the nitro group at the 5-position, coupled with the activating effect of the thiophene ring, renders the C5 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, in this case, implicitly the nitro group in some contexts or a halo-group in analogous structures, by a variety of nucleophiles. These reactions open avenues for the synthesis of a diverse range of substituted thiophene derivatives, which are key scaffolds in many biologically active compounds.
This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with common nucleophiles such as amines, alkoxides, and thiolates.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the nitro group (or other leaving group), breaking the aromaticity of the thiophene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the thiophene ring is restored by the elimination of the leaving group (e.g., nitrite anion).
Experimental Protocols
Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of Methyl 5-(piperidin-1-yl)thiophene-2-carboxylate.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines a general method for the synthesis of Methyl 5-methoxythiophene-2-carboxylate.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography.
Reaction with Thiolate Nucleophiles (e.g., Methyl Thioglycolate)
This protocol is adapted from a known procedure for the reaction of a related nitrothiophene derivative with a thiolate nucleophile.[3]
Materials:
-
This compound
-
Methyl thioglycolate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF, add methyl thioglycolate (1.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 95 °C for 2 hours.[3]
-
Cool the reaction mixture to room temperature and dilute with ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then dry.
-
Recrystallize the crude product from ethanol to obtain the analytically pure product.[3]
Data Presentation
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Expected Yield (%) |
| Piperidine | Methyl 5-(piperidin-1-yl)thiophene-2-carboxylate | 70-85 |
| Morpholine | Methyl 5-morpholinothiophene-2-carboxylate | 65-80 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Product | Expected Yield (%) |
| Sodium Methoxide | Methyl 5-methoxythiophene-2-carboxylate | 60-75 |
| Sodium Ethoxide | Methyl 5-ethoxythiophene-2-carboxylate | 60-75 |
Table 3: Reaction with Thiolate Nucleophiles
| Nucleophile | Product | Reported Yield (%) | Melting Point (°C) |
| Methyl thioglycolate | Methyl 5-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | 93 (analogous)[3] | 101-102 (analogous)[3] |
| Thiophenol | Methyl 5-(phenylthio)thiophene-2-carboxylate | 88 (analogous)[3] | 158-159 (analogous)[3] |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Caption: Key components in the SNAr reaction.
References
Application Notes and Protocols: Reduction of the Nitro Group in Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in Methyl 5-nitrothiophene-2-carboxylate to its corresponding amine, Methyl 5-aminothiophene-2-carboxylate, is a critical transformation in synthetic organic chemistry. This amino thiophene derivative serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] The presence of the electron-donating amino group on the thiophene ring opens up avenues for diverse functionalization, making it a key component in drug discovery and development.
This document provides detailed application notes and protocols for several common and effective methods for the reduction of the nitro group in this compound. The included methodologies utilize various reducing agents, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for different methods used in the reduction of this compound.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Palladium on Carbon | Ethanol | Room Temperature | Overnight | 92 | [2] |
| Catalytic Hydrogenation | 10% Palladium on Carbon | Ethyl Acetate | Room Temperature | 2 hours | 100 | [2] |
| Metal/Acid Reduction | Iron (Fe) powder | Acetic Acid | Reflux | 2 hours | 76 | [3] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂) | Ethanol | 30 °C | 2 hours | High | [4] |
| Dithionite Reduction | Sodium Dithionite | Water/Ethanol | Varies | Varies | High | [5][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This method is often preferred for its high yields and clean reaction profile.[7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon, Parr shaker)
-
Filtration apparatus (e.g., Celite pad, Buchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).[2]
-
Carefully add 10% Palladium on Carbon catalyst (typically 10% by weight of the starting material).[2]
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[2]
-
Upon completion (typically 2 hours to overnight), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).[2]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 5-aminothiophene-2-carboxylate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron in Acetic Acid
This classical method is cost-effective and utilizes readily available reagents.[3][8][9]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol or Water (as co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Extraction funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent) and a solvent mixture of acetic acid and ethanol (or water).
-
Add iron powder (typically 3-5 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess iron and iron salts. Wash the solid residue with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the desired product.
Protocol 3: Reduction with Stannous Chloride
Stannous chloride is a mild reducing agent that is often used when other reducible functional groups are present in the molecule.[4][10]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
2M Potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Extraction funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.[4]
-
Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.[4]
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 30 °C) until the reaction is complete as indicated by TLC analysis.[4]
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain Methyl 5-aminothiophene-2-carboxylate.
Protocol 4: Reduction with Sodium Dithionite
Sodium dithionite is an inexpensive and safe reducing agent, suitable for the reduction of aromatic nitro compounds.[5][6]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate
-
Extraction funnel
-
Brine solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Add sodium dithionite (typically 2-4 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Evaporate the solvent to yield the final product.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Workflow: Metal/Acid Reduction
Caption: Experimental workflow for reduction using iron in acetic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Notes and Protocols for the Synthesis of Antileishmanial Agents from 5-Nitrothiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-nitrothiophene-2-carboxamides as potent antileishmanial agents. The information is compiled from recent research and is intended to guide researchers in the development of new therapeutic agents against leishmaniasis.
Application Note: Overview
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments suffer from limitations such as high toxicity, emerging resistance, and difficult administration routes. Nitroaromatic compounds, including 5-nitrothiophene derivatives, have emerged as a promising class of antileishmanial agents. Specifically, 5-nitrothiophene-2-carboxamides have demonstrated significant activity against both the promastigote and the clinically relevant amastigote stages of the parasite.
The antileishmanial activity of this class of compounds is linked to a parasite-specific bioactivation mechanism. A type I nitroreductase (NTR1) present in Leishmania parasites reduces the 5-nitro group of the thiophene ring, leading to the formation of cytotoxic metabolites.[1][2] This selective activation in the parasite contributes to a favorable therapeutic window. Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide moiety can significantly impact the compound's potency, solubility, and toxicity profile.[1][3] For instance, the introduction of a basic nitrogen atom, such as in a morpholine ring, has been shown to improve aqueous solubility while retaining potent antileishmanial activity.[1][3]
The proposed mechanism of action involves the generation of reactive nitrogen species and other cytotoxic metabolites upon reduction of the nitro group by the parasite's NTR1.[1] These reactive intermediates can cause mitochondrial damage and accumulation of reactive oxygen species (ROS), ultimately leading to parasite death.[1] Proteomic studies have suggested that these compounds may also disrupt protein translation within the parasite.[1]
Experimental Protocols
General Synthesis of 5-Nitrothiophene-2-carboxamides
This protocol outlines a general method for the synthesis of 5-nitrothiophene-2-carboxamides, which typically involves the coupling of 5-nitrothiophene-2-carboxylic acid with a desired amine.
Materials:
-
5-nitrothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)
-
The desired amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend 5-nitrothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-nitrothiophene-2-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 5-nitrothiophene-2-carbonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure 5-nitrothiophene-2-carboxamide.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In Vitro Antileishmanial Activity against Promastigotes
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the promastigote stage of Leishmania. The resazurin reduction assay is a common method used for this purpose.[4][5]
Materials:
-
Leishmania promastigotes (e.g., L. major, L. donovani) in logarithmic growth phase
-
Complete RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
Amphotericin B or another standard antileishmanial drug as a positive control
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well flat-bottom tissue culture plates
-
Spectrofluorometer or absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Harvest Leishmania promastigotes from culture and adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 100 µL of the compound dilutions to the wells containing the promastigotes. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26 °C for L. major) for 72 hours.
-
-
Viability Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for another 4-6 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration compared to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol details the evaluation of compound efficacy against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.[4][5][6]
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Leishmania promastigotes (stationary phase)
-
Complete RPMI-1640 medium with FBS
-
Synthesized compounds and a positive control drug
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into a 24-well plate containing sterile coverslips at a density of 1 x 10⁵ cells per well.
-
Incubate at 37 °C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
-
-
Infection:
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
-
Compound Treatment:
-
Add fresh complete medium containing serial dilutions of the test compounds to the infected macrophages.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Staining and Counting:
-
After incubation, remove the medium and wash the coverslips with PBS.
-
Fix the cells with methanol and stain with Giemsa.
-
Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages under a light microscope.
-
-
Data Analysis:
-
Calculate the percentage of infection and the number of amastigotes per infected macrophage for each compound concentration.
-
Determine the IC₅₀ value as described for the promastigote assay.
-
Cytotoxicity Assay against Mammalian Cells
This protocol is for assessing the toxicity of the synthesized compounds against a mammalian cell line to determine their selectivity index (SI).[7][8][9]
Materials:
-
Mammalian cell line (e.g., HepG2, J774A.1)
-
Complete cell culture medium (e.g., DMEM with FBS)
-
Synthesized compounds and a cytotoxic drug as a positive control
-
Resazurin or MTT solution
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well).
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Perform a resazurin or MTT assay as described previously to determine cell viability.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (amastigotes). A higher SI value indicates greater selectivity for the parasite.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of 5-nitrothiophene-2-carboxamides to illustrate how results can be presented.
Table 1: Antileishmanial Activity and Cytotoxicity of 5-Nitrothiophene-2-carboxamides
| Compound ID | R-group on Carboxamide | IC₅₀ Promastigotes (µM) | IC₅₀ Amastigotes (µM) | CC₅₀ HepG2 (µM) | Selectivity Index (SI) |
| NTC-1 | -H | 15.2 | 8.5 | >100 | >11.8 |
| NTC-2 | -CH₃ | 10.8 | 5.1 | >100 | >19.6 |
| NTC-3 | -Phenyl | 5.4 | 2.3 | 85.6 | 37.2 |
| NTC-4 | -4-Morpholinyl | 2.1 | 0.9 | >100 | >111.1 |
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for the synthesis of 5-nitrothiophene-2-carboxamides.
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Signaling Pathway
Caption: Proposed bioactivation pathway of 5-nitrothiophene-2-carboxamides in Leishmania.
References
- 1. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]
- 2. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, electrochemistry and anti-trypanosomatid hit/lead identification of nitrofuranylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Application of Methyl 5-nitrothiophene-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitrothiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive nitro group and an ester functionality on a thiophene scaffold, make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, while the ester can be hydrolyzed or converted to amides, unlocking numerous synthetic possibilities.[1] This document provides detailed application notes on its use in developing novel therapeutic agents, particularly in the fields of oncology, and infectious diseases, along with comprehensive experimental protocols.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of compounds with a wide spectrum of pharmacological activities.
Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents. By modifying the core structure, researchers have developed potent inhibitors of cancer cell proliferation. A notable application is in the synthesis of thiophene carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent.[1]
Mechanism of Action: While the exact mechanism can vary with the specific derivative, many nitrothiophene-based compounds exert their anticancer effects through the induction of apoptosis. This is often initiated by the bioactivation of the nitro group by cellular reductases, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage. This cascade ultimately triggers the intrinsic apoptotic pathway.
Antileishmanial Agents
Leishmaniasis, a parasitic disease caused by Leishmania species, is a significant global health concern. 5-Nitrothiophene-2-carboxamides, synthesized from this compound, have emerged as a promising class of antileishmanial agents.[2]
Mechanism of Action: The antileishmanial activity of these compounds is primarily due to their bioactivation by a type I nitroreductase (NTR1) present in Leishmania parasites.[2] This enzymatic reduction of the nitro group generates cytotoxic metabolites that can cause mitochondrial damage, accumulation of reactive oxygen species (ROS), and disruption of essential cellular processes like protein translation, ultimately leading to parasite death.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized using this compound as a precursor.
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Hep3B | 5.46 | [1] |
| 2d | Hep3B | 8.85 | [1] |
| 2e | Hep3B | 12.58 | [1] |
| Cisplatin (Control) | A-549 | 19.3 | [3] |
| Cisplatin (Control) | HepG2 | 18.4 | [3] |
| Compound 7 | A-549 | 3.46 | [3] |
| Compound 7 | HepG2 | 5.54 | [3] |
Table 2: Antileishmanial Activity of 5-Nitrothiophene-2-carboxamide Derivatives
| Compound ID | Leishmania Species | IC50 (µg/mL) | Reference |
| 6e | L. major (promastigote) | 11.2 (24h) | [4] |
| 6e | L. major (promastigote) | 7.1 (48h) | [4] |
| Glucantime (Control) | L. major (promastigote) | 50 (24h) | [4] |
| Glucantime (Control) | L. major (promastigote) | 25 (48h) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Thiophene Carboxamide Derivatives for Anticancer Screening
This protocol describes a general method for the synthesis of thiophene carboxamide derivatives starting from a carboxylic acid precursor, which can be derived from this compound via hydrolysis.
Materials:
-
5-(substituted)-thiophene-2-carboxylic acid (derived from this compound)
-
Appropriate aniline derivative
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Argon gas
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the 5-(substituted)-thiophene-2-carboxylic acid (1 equivalent) in dichloromethane.
-
To the solution, add DMAP (0.33 equivalents) and EDC (1.33 equivalents).
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1 equivalent) to the mixture.
-
Continue stirring for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove excess aniline by extraction with an HCl solution.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using an appropriate method, such as column chromatography.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized thiophene derivatives on cancer cell lines.
Materials:
-
Synthesized thiophene derivatives
-
Cancer cell lines (e.g., Hep3B, A-549)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-glutamine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 2.5 x 10^4 cells per well and incubate for 72 hours until confluent.
-
Prepare serial dilutions of the test compounds in the culture medium to achieve final concentrations ranging from 1 µM to 300 µM.
-
Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Protocol 3: In Vitro Antileishmanial Activity Assessment (Promastigote Assay)
This protocol describes the evaluation of the activity of synthesized compounds against the promastigote stage of Leishmania major.
Materials:
-
Synthesized 5-nitrothiophene derivatives
-
Leishmania major promastigotes
-
RPMI 1640 medium with 20% Fetal Calf Serum (FCS)
-
24-well microtiter plates
-
MTT solution
-
Glucantime (positive control)
-
DMSO (vehicle control)
Procedure:
-
Culture L. major promastigotes in RPMI 1640 medium supplemented with 20% FCS.
-
Seed the promastigotes in 24-well plates at an initial concentration of 2 x 10^5 cells/mL.[6]
-
Prepare various concentrations of the test compounds (e.g., 1, 5, 10, 20 µg/mL) in the culture medium.
-
Add the test compounds to the wells containing the promastigotes. Include Glucantime as a positive control and DMSO as a negative control.
-
Incubate the plates for 24 and 48 hours at room temperature.
-
Assess parasite viability using an MTT colorimetric assay.
-
Measure the absorbance and calculate the 50% inhibitory concentration (IC50) of the compounds.[7]
Visualizations
Signaling Pathway
Caption: Nitroreductase-mediated activation of 5-nitrothiophene derivatives in Leishmania.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation of thiophene derivatives.
Logical Relationship
Caption: Synthetic routes from the core compound to therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Methyl 5-nitrothiophene-2-carboxylate: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of Methyl 5-nitrothiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nitro group activates the thiophene ring, making it amenable to a variety of chemical transformations. This allows for the strategic introduction of diverse functional groups, enabling the exploration of chemical space in drug discovery and the development of novel bioactive molecules.
The primary functionalization strategies discussed herein include the reduction of the nitro group to form a reactive amine, nucleophilic aromatic substitution to introduce new substituents, and palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amino group is a fundamental transformation, yielding Methyl 5-aminothiophene-2-carboxylate, a key intermediate for further derivatization, such as amide bond formation.[1] Common methods for this reduction include catalytic hydrogenation and the use of reducing metals in acidic media.
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 20-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-aminothiophene-2-carboxylate.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Protocol 1.2: Reduction with Tin(II) Chloride
This method is a classical and effective way to reduce aromatic nitro compounds.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
| Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| Methyl 5-aminothiophene-2-carboxylate | H₂, 10% Pd/C, MeOH, RT, 20 psi | >90 | 136-137 | ¹H NMR (DMSO-d₆): δ 7.20 (s, 2H, NH₂), 3.66 (s, 3H, OMe). IR (KBr, cm⁻¹): 3414, 3308 (NH₂ stretch), 1656 (C=O stretch).[2] |
| Methyl 5-aminothiophene-2-carboxylate | SnCl₂·2H₂O, EtOH, Reflux | 80-90 | 136-137 | Consistent with the data from catalytic hydrogenation. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiophene ring in this compound, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr). This reaction allows for the direct displacement of a suitable leaving group by a nucleophile. While the nitro group itself can be displaced under certain conditions, a more common strategy involves the introduction of a halogen at an adjacent position. However, direct substitution of other groups activated by the nitro group is also possible.
Experimental Protocol
Protocol 2.1: Reaction with Piperidine
This protocol describes a typical SNAr reaction with an amine nucleophile on a related activated thiophene system, which can be adapted for derivatives of this compound.
-
Materials:
-
Activated this compound derivative (e.g., with a leaving group at C4)
-
Piperidine
-
Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG-400)[3]
-
-
Procedure:
-
Dissolve the activated thiophene substrate (1.0 eq) in DMSO or PEG-400 in a sealed reaction vessel.
-
Add piperidine (2.0 eq).
-
Heat the reaction mixture (e.g., to 120°C) and stir for the required time, monitoring by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Quantitative Data
| Product | Nucleophile | Conditions | Yield (%) | Reference |
| Methyl 5-(piperidin-1-yl)-4-nitrothiophene-2-carboxylate (hypothetical) | Piperidine | PEG-400, 120°C, 5 min | Good | Based on similar reactions on fused nitrogen heterocycles, good to excellent yields are expected.[3] |
| 3-Alkylthio-substituted thiophene-2,5-dicarboxylates | Thiolates | K₂CO₃, DMF | 45-88 | From nucleophilic substitution of a nitro group on a thiophene dicarboxylate.[4] |
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl, heteroaryl, or vinyl groups, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions are powerful tools. These reactions typically require the presence of a halide or triflate on the thiophene ring. A common strategy involves the conversion of the amino group (obtained from the reduction of the nitro group) to a bromide via a Sandmeyer reaction.
Experimental Protocols
Protocol 3.1: Bromination via Sandmeyer Reaction
This protocol details the conversion of Methyl 5-aminothiophene-2-carboxylate to Methyl 5-bromothiophene-2-carboxylate.
-
Materials:
-
Methyl 5-aminothiophene-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
-
Procedure:
-
Dissolve Methyl 5-aminothiophene-2-carboxylate (1.0 eq) in an aqueous solution of HBr at 0°C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude Methyl 5-bromothiophene-2-carboxylate by column chromatography or recrystallization.[5]
-
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of Methyl 5-bromothiophene-2-carboxylate with an arylboronic acid.[6][7]
-
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Arylboronic acid (1.1-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a reaction flask, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[6][8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Suzuki Coupling of Bromo-thiophenes
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid derivatives | Various | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [6] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Various | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | Good | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
These protocols and data provide a comprehensive guide for the functionalization of this compound, enabling the synthesis of a wide array of derivatives for screening and development in pharmaceutical and related industries. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis of Methyl 5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of methyl 5-nitrothiophene-2-carboxylate to its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols herein describe both alkaline and acidic hydrolysis methods, offering flexibility based on substrate compatibility and desired reaction kinetics. Furthermore, this guide includes protocols for monitoring reaction progress using High-Performance Liquid Chromatography (HPLC).
Introduction
5-Nitrothiophene-2-carboxylic acid is a key building block in medicinal chemistry, notably in the synthesis of compounds with potential therapeutic activities. The hydrolysis of its methyl ester is a fundamental conversion, necessitating well-defined and reproducible protocols. Ester hydrolysis can be effectively achieved under both basic and acidic conditions.[1] Alkaline hydrolysis is generally faster and proceeds via an irreversible reaction, while acid-catalyzed hydrolysis is a reversible process that can be driven to completion by using an excess of water.[1][2] The choice of method may depend on the stability of the starting material and product to pH, as well as the desired reaction time and work-up procedure.
Chemical Structures
| Compound | Structure |
| This compound | |
| 5-Nitrothiophene-2-carboxylic acid |
Experimental Protocols
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is a widely used method for the hydrolysis of esters due to its typically rapid and irreversible nature.[1] This protocol is adapted from efficient hydrolysis methods for related aromatic esters.[3]
Materials:
-
This compound
-
Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., a 3:1 to 1:1 ratio).
-
Addition of Base: Add a solution of LiOH, NaOH, or KOH (1.5 - 3.0 eq) in water to the flask.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) to increase the reaction rate. The progress of the reaction should be monitored by HPLC or TLC (see section 4).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Acidify the aqueous layer to a pH of approximately 2 with 2M HCl.[4] A precipitate of 5-nitrothiophene-2-carboxylic acid should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-nitrothiophene-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and 1,2-dichloroethane.[4]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, which is particularly useful if the starting material or product is sensitive to basic conditions. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid.[1]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Acetic Acid
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent such as dioxane or acetic acid.
-
Addition of Acid: Add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 3-6 M), to the flask.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by HPLC or TLC.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x volumes). c. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to remove the acid catalyst, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-nitrothiophene-2-carboxylic acid.
-
Purification: Purify the crude product by recrystallization as described in the alkaline hydrolysis protocol.
Monitoring the Reaction
The progress of the hydrolysis reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or a phosphate buffer (pH 7.0).[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 313 nm).[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation for HPLC:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
The disappearance of the starting material peak (this compound) and the appearance of the product peak (5-nitrothiophene-2-carboxylic acid) are monitored. The retention time of the carboxylic acid will typically be shorter than that of the ester under reverse-phase conditions.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis of this compound. These values are based on general principles of ester hydrolysis and may require optimization for specific experimental setups.
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis |
| Base/Acid | LiOH, NaOH, or KOH (1.5 - 3.0 eq) | H₂SO₄ or HCl (3-6 M) |
| Solvent | MeOH/H₂O or THF/H₂O | Dioxane/H₂O or Acetic Acid/H₂O |
| Temperature | Room Temperature to 80 °C | 80-100 °C (Reflux) |
| Reaction Time | 1-6 hours (typically) | 4-24 hours (typically) |
| Typical Yield | > 90% | 80-95% |
| Key Advantages | Faster, irreversible reaction. | Suitable for base-sensitive compounds. |
| Potential Disadvantages | Potential for side reactions with base-sensitive groups. | Slower, reversible reaction requiring excess water. |
Visualizations
General Workflow for Ester Hydrolysis
Caption: General workflow for the hydrolysis of this compound.
Signaling Pathway of Hydrolysis
Caption: Simplified reaction pathway for the hydrolysis of the methyl ester.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Methyl 5-nitrothiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically proceeds via the nitration of Methyl thiophene-2-carboxylate or by esterification of 5-nitrothiophene-2-carboxylic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Nitrating Agent: The nitrating mixture (e.g., HNO₃/H₂SO₄) may have degraded or been prepared incorrectly. 2. Low Reaction Temperature: Insufficient temperature can lead to a very slow or stalled reaction. 3. Poor Quality Starting Material: Impurities in the Methyl thiophene-2-carboxylate can interfere with the reaction. | 1. Prepare the nitrating mixture fresh before use. Ensure accurate stoichiometry and addition sequence. 2. Monitor the reaction temperature closely and maintain it within the optimal range as determined by literature or internal optimization. Careful, gradual warming might be necessary. 3. Use purified starting material. Consider purification by distillation or chromatography if the purity is questionable. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of the thiophene ring.[1] 2. Concentrated Nitrating Agent: Using a nitrating agent that is too concentrated can cause aggressive, uncontrolled reactions. 3. Presence of Impurities: Impurities in the starting material or solvents can act as catalysts for decomposition. | 1. Maintain strict temperature control, often at or below 10°C, during the addition of the nitrating agent.[1] Ensure efficient stirring. 2. Adjust the concentration of the nitrating mixture. A mixture of nitric acid in acetic anhydride or sulfuric acid is common. 3. Ensure all reagents and solvents are of high purity and are anhydrous where necessary.[1] |
| Presence of Significant Isomeric Impurities (e.g., Methyl 4-nitrothiophene-2-carboxylate) | 1. Reaction Conditions Favoring the 4-isomer: The regioselectivity of the nitration is highly dependent on the reaction conditions. The nitration of a similar compound, 2-thiophenecarboxaldehyde, can yield a 60:40 mixture of the 5-nitro and 4-nitro isomers.[2] | 1. Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. 2. The choice of nitrating agent and solvent system can influence the isomer ratio. A systematic evaluation of different conditions may be required. |
| Formation of Dinitro Byproducts (e.g., Methyl 2,4-dinitrothiophene-2-carboxylate) | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration on the thiophene ring. 2. Elevated Reaction Temperature: Higher temperatures can promote over-nitration. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature throughout the addition and reaction time. |
| Difficult Product Isolation and Purification | 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Multiple Byproducts: A complex mixture of isomers and other byproducts can make separation by crystallization or chromatography challenging. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. If the crude product is a complex mixture, column chromatography is often necessary for effective separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are the formation of the isomeric Methyl 4-nitrothiophene-2-carboxylate, over-nitration to yield dinitro-thiophenes, and oxidative degradation of the thiophene ring, which can lead to the formation of maleic acid, oxalic acid, and tarry decomposition products.[3]
Q2: How can I minimize the formation of the 4-nitro isomer?
A2: Minimizing the formation of the 4-nitro isomer is a key challenge. The regioselectivity of the nitration is sensitive to reaction conditions. Generally, lower reaction temperatures and a careful choice of the nitrating agent and solvent system can improve the selectivity for the 5-position.
Q3: My reaction mixture turned dark brown/black. What happened and can I salvage the product?
A3: A dark, tarry reaction mixture is indicative of decomposition, likely due to an excessively high reaction temperature or the presence of impurities.[1] Salvaging the product can be difficult, but it may be possible to isolate some of the desired product through careful extraction and extensive column chromatography. To avoid this, ensure strict temperature control and use high-purity, anhydrous reagents.
Q4: What is the best method to purify the crude this compound?
A4: The purification method depends on the impurity profile of the crude product. If the main impurity is the starting material or a single isomer, recrystallization from a suitable solvent like methanol or ethanol may be sufficient. However, if a complex mixture of isomers and byproducts is present, column chromatography is the most effective method for obtaining a pure product.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Nitrating mixtures are highly corrosive and strong oxidizing agents. The reaction can be highly exothermic and potentially explosive if not controlled properly. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have an appropriate quenching agent (e.g., ice) readily available. Mononitrothiophene and its derivatives are also noted to be toxic.[4]
Experimental Protocols
Synthesis of this compound via Nitration of Methyl thiophene-2-carboxylate (Illustrative Protocol)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
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Nitration Reaction: In a separate three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, dissolve Methyl thiophene-2-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride). Cool the solution to 0-5°C.
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Slowly add the prepared nitrating mixture dropwise to the solution of Methyl thiophene-2-carboxylate, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
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Purification: The crude product can be purified by recrystallization from methanol or by column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Optimization of reaction conditions for the nitration of methyl thiophene-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of methyl thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of methyl thiophene-2-carboxylate?
The major products are typically a mixture of methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate. The regioselectivity of the reaction is highly dependent on the reaction conditions.
Q2: Why is the nitration of thiophene derivatives challenging?
Thiophene rings are highly reactive towards electrophilic substitution.[1][2] Using strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid can lead to vigorous, sometimes explosive, reactions, as well as the formation of undesired byproducts through over-nitration (dinitration) or oxidation.[1][2] Therefore, milder nitrating agents are generally preferred.
Q3: What are the recommended starting conditions for the nitration of methyl thiophene-2-carboxylate?
A common and effective method for the nitration of reactive heterocycles like thiophene is the use of fuming nitric acid in acetic anhydride.[2][3] This in-situ generation of acetyl nitrate provides a milder electrophile compared to the nitronium ion generated in mixed acid. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and improve selectivity.[2]
Q4: How does the ester group at the 2-position influence the regioselectivity of nitration?
The methyl carboxylate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. This deactivating effect is not uniform across the ring. The C5 position is generally favored for electrophilic attack on 2-substituted thiophenes with electron-withdrawing groups. However, the formation of the C4-nitro isomer is also significant and its proportion can be influenced by the reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction conditions too mild: The nitrating agent may not be sufficiently reactive. 2. Decomposition of starting material: The reaction conditions may be too harsh, leading to degradation of the thiophene ring. 3. Incomplete reaction: The reaction time may be too short or the temperature too low. | 1. Increase reactivity of nitrating agent: If using nitric acid in acetic anhydride, ensure the nitric acid is fuming. Alternatively, a small amount of a stronger acid catalyst could be cautiously introduced. 2. Use milder conditions: Ensure the temperature is kept low (0-10 °C) during the addition of the nitrating agent.[2] Consider alternative, milder nitrating agents such as copper nitrate.[1] 3. Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of Multiple Products (Isomers) | 1. Reaction conditions favoring mixed isomer formation: Temperature, solvent, and the nature of the nitrating agent all influence the ratio of 4-nitro to 5-nitro isomers. | 1. Optimize reaction temperature: Lower temperatures often favor the formation of one isomer over the other. 2. Vary the nitrating agent: Different nitrating systems can exhibit different regioselectivity. For instance, nitration using a solid acid catalyst like a zeolite has been shown to influence regioselectivity in aromatic nitrations.[4] |
| Difficulty in Separating 4-nitro and 5-nitro Isomers | 1. Similar polarities of the isomers: The structural similarity of the isomers can make them difficult to separate by standard column chromatography. | 1. Optimize chromatography conditions: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes) to maximize the difference in retention factors (Rf). 2. Recrystallization: If a solid mixture is obtained, fractional recrystallization from a suitable solvent (e.g., ethanol, methanol) may enrich one isomer. |
| Presence of Dinitrated Byproducts | 1. Reaction conditions too harsh: Excess nitrating agent, high temperature, or prolonged reaction time can lead to a second nitration event. | 1. Use stoichiometric amounts of nitrating agent: Carefully control the molar ratio of the nitrating agent to the substrate. 2. Maintain low temperature: Keep the reaction temperature strictly controlled, especially during the addition of the nitrating agent. 3. Reduce reaction time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further reaction. |
| Dark-colored Reaction Mixture or Tar Formation | 1. Oxidation or polymerization of the thiophene ring: This is a common side reaction with highly reactive heterocycles, especially under strongly acidic or high-temperature conditions.[3] | 1. Ensure anhydrous conditions: Water can promote side reactions. 2. Maintain a low temperature: This is critical to prevent degradation.[3] 3. Add the nitrating agent slowly: This helps to dissipate the heat of reaction and maintain a controlled reaction rate.[3] |
Experimental Protocols
General Procedure for the Nitration of Methyl Thiophene-2-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
1. Preparation of the Nitrating Mixture (Acetyl Nitrate):
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In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring.
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Maintain the temperature below 10 °C throughout the addition.
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Once the addition is complete, stir the mixture at 0-5 °C for 15-20 minutes.
2. Nitration Reaction:
-
Dissolve methyl thiophene-2-carboxylate in a suitable solvent (e.g., acetic anhydride or dichloromethane) in a separate flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C in an ice-salt bath.
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Slowly add the freshly prepared nitrating mixture dropwise to the solution of methyl thiophene-2-carboxylate, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC.
3. Work-up and Isolation:
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
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The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
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If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
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The crude product, a mixture of methyl 4-nitrothiophene-2-carboxylate and this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent such as ethanol or methanol can be attempted to isolate the major isomer.
Data Summary
Table 1: Reaction Conditions for the Nitration of Thiophene Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Products | Reference |
| Thiophene | Fuming HNO₃ | Acetic Anhydride/Acetic Acid | 10 | 85 | 85% 2-nitrothiophene, 15% 3-nitrothiophene | [2] |
| Thiophene-2-carboxaldehyde | Fuming HNO₃ / Conc. H₂SO₄ | - | Ice-salt bath | 40 (4-nitro), 60 (5-nitro) | 4-nitrothiophene-2-carboxaldehyde, 5-nitrothiophene-2-carboxaldehyde | [5] |
| Thiophene | Nitric Acid | Acetic Anhydride | 0-5 | - | 2-nitrothiophene | [3] |
Table 2: Physical and Spectroscopic Data of Nitrated Methyl Thiophene-2-carboxylate Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl 4-nitrothiophene-2-carboxylate | 24647-78-7 | C₆H₅NO₄S | 203.18 | 319.1 at 760 mmHg |
| This compound | 5832-01-9 | C₆H₅NO₄S | 203.18 | - |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for synthesized products to confirm their identity and purity.
Visualizations
Caption: Experimental workflow for the optimization of nitration conditions.
Caption: Logical diagram of regioselectivity in the nitration of methyl thiophene-2-carboxylate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-nitrothiophene-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The primary challenges in the nitration of Methyl 2-thiophenecarboxylate include:
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High Reactivity of the Thiophene Ring: Thiophene is highly susceptible to electrophilic substitution, which can lead to vigorous, sometimes explosive, reactions if not properly controlled.[1][2]
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Formation of Isomeric Byproducts: Nitration can occur at different positions on the thiophene ring, primarily yielding a mixture of 5-nitro and 4-nitro isomers.[3] Dinitration products can also form under harsh conditions.[4]
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Reaction Control and Temperature Management: The reaction is often exothermic, and maintaining a low temperature is crucial to minimize side reactions and ensure safety.[5][6]
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Purification of the Final Product: Separating the desired 5-nitro isomer from other byproducts can be challenging and may require chromatographic techniques or careful recrystallization.[4]
Q2: Which nitrating agent is most suitable for this synthesis?
A2: The choice of nitrating agent is critical for achieving a good yield and selectivity. While a mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, it is often too harsh for the sensitive thiophene ring and can lead to degradation.[1] Milder reagents are generally preferred. A common and effective method involves the use of nitric acid in acetic anhydride.[1] This combination helps to control the reactivity and can favor the formation of the desired 2-nitrothiophene derivative. Another reported milder nitrating agent is copper nitrate.[1]
Q3: Why is a low reaction temperature crucial for this synthesis?
A3: Maintaining a low temperature, typically between -20°C and 0°C, is essential for several reasons:
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To Control the Exothermic Reaction: The nitration of thiophene derivatives is highly exothermic. Low temperatures help to dissipate the heat generated, preventing the reaction from becoming uncontrollable.
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To Minimize Side Reactions: Higher temperatures can promote the formation of undesired byproducts, such as dinitro compounds and polymeric materials.[6]
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To Improve Regioselectivity: In some cases, lower temperatures can enhance the selectivity for the desired 5-nitro isomer over the 4-nitro isomer.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during workup. | 1. Ensure the nitrating agent is freshly prepared and added slowly. Monitor the reaction progress using TLC. 2. Maintain a strictly low temperature throughout the addition and reaction time. Use a milder nitrating agent. 3. Carefully perform the aqueous workup, ensuring the product is not lost in the aqueous phase. Use an appropriate extraction solvent like ethyl acetate or dichloromethane. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high. 2. The nitrating agent was added too quickly. 3. Presence of impurities in the starting materials. | 1. Improve the cooling efficiency of the reaction setup. 2. Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and heat dissipation. 3. Use purified Methyl 2-thiophenecarboxylate and ensure all solvents are anhydrous. |
| Presence of Significant Amounts of the 4-Nitro Isomer | The reaction conditions favor the formation of the 4-nitro isomer. | 1. Modify the nitrating agent. For example, using nitric acid in trifluoroacetic anhydride has been reported to give good yields of the 2-nitro derivative from thiophene.[1] 2. Carefully control the reaction temperature, as lower temperatures may favor the 5-isomer. |
| Difficult Purification of the Final Product | The crude product is a mixture of isomers and other byproducts with similar polarities. | 1. Attempt fractional crystallization from a suitable solvent system (e.g., ethanol/water, heptane/dichloroethane).[7] 2. If crystallization is ineffective, employ column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[3] |
Quantitative Data Summary
The following table summarizes reported yields for the nitration of thiophene and related derivatives under various conditions. Note that the optimal conditions for this compound may require specific optimization.
| Substrate | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Thiophene | Nitric acid/Trifluoroacetic anhydride | 2-Nitrothiophene | 78 | [1] |
| 2-Thiophenecarboxaldehyde | Fuming nitric acid, conc. sulfuric acid, ice-salt bath | 4-Nitro- and 5-Nitrothiophene-2-carboxaldehyde (40:60 ratio) | 40 (for 4-nitro isomer after separation) | [3] |
| Dimethyl thiophene-2,5-dicarboxylate | Sulfuric acid (98%), Nitric acid (65%) at 0-5 °C | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Not specified | [8] |
| 5-Methyl-2-thiophenecarboxylic acid | Fuming nitric acid, Acetic anhydride at 0 °C | Methyl 5-Methyl-4-nitrothiophene-2-carboxylate | 98 | [9] |
Experimental Protocols
Protocol 1: Nitration of Methyl 2-thiophenecarboxylate using Nitric Acid in Acetic Anhydride
This protocol is adapted from general procedures for the nitration of thiophene derivatives.
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Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool acetic anhydride to -10 °C in an ice-salt bath. Slowly add fuming nitric acid dropwise to the acetic anhydride while maintaining the temperature below 0 °C. Stir the mixture for 15-20 minutes at this temperature to form acetyl nitrate.
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Reaction Setup: In a separate three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve Methyl 2-thiophenecarboxylate in an excess of acetic anhydride. Cool the solution to -20 °C using a dry ice/acetone bath.
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Nitration: Slowly add the prepared cold acetyl nitrate solution dropwise to the solution of Methyl 2-thiophenecarboxylate, ensuring the internal temperature does not rise above -15 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acids), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting common issues in the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Methyl 5-Methyl-4-nitrothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-nitrothiophene-2-carboxylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of Methyl 5-nitrothiophene-2-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side-reactions, or product degradation. These often include:
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Starting Materials: Unreacted 2-thiophenecarboxylic acid methyl ester or its precursors.
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Isomeric Impurities: Formation of other nitro-isomers, such as Methyl 4-nitrothiophene-2-carboxylate or 3-nitrothiophene derivatives, is a common issue in the nitration of thiophene rings.[1]
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Hydrolysis Product: 5-nitrothiophene-2-carboxylic acid, formed by the hydrolysis of the methyl ester group.[2][3] This is more likely if the reaction or work-up is performed under aqueous acidic or basic conditions for extended periods.
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Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrothiophene species.[1]
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Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetic anhydride, chloroform) or residual nitrating agents.[1]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess purity.[4] By spotting your crude material on a silica gel plate and eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture), you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities. 1H NMR spectroscopy can also provide a clear picture of purity by showing unexpected signals corresponding to impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To resolve this, you can:
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Increase the amount of solvent to ensure the compound remains dissolved at the higher temperature.
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Lower the temperature at which you dissolve the compound, if possible, by using a larger volume of solvent.
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Switch to a different solvent system. A solvent with a lower boiling point might be effective.[5] Alternatively, using a two-solvent system (one in which the compound is soluble and one in which it is not) can help induce crystallization.[5]
Q4: I have a persistent impurity that co-crystallizes with my product. What is the next step?
A4: If recrystallization fails to remove an impurity, column chromatography is the recommended next step.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for the isolation of your target molecule from closely related impurities.[6]
Q5: Can the nitro group or ester be sensitive to certain purification conditions?
A5: Yes. The ester group is susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to the less soluble carboxylic acid.[2][3] While the nitro-aromatic system is generally stable, prolonged exposure to heat or certain reducing agents should be avoided. Purification methods should ideally be conducted under neutral pH and with moderate heating.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | • The compound is too soluble in the chosen cold solvent.• Too much solvent was used.• Premature crystallization occurred during hot filtration. | • Cool the filtrate in an ice bath to maximize crystal formation.• Reduce the initial volume of solvent or partially evaporate the solvent before cooling.• Ensure the filtration funnel and receiving flask are pre-heated to prevent cooling. |
| Multiple Spots on TLC After Purification | • The chosen purification method was ineffective for the specific impurities.• The compound decomposed during the purification process. | • If recrystallization was used, switch to column chromatography.[4]• If using chromatography, optimize the solvent system for better separation.• Check the stability of the compound under the conditions used (e.g., avoid excessive heat). |
| Product Color is Darker Than Expected (Expected: Pale Yellow Solid) | • Presence of colored, polymeric, or oxidized impurities.• Trace amounts of residual acid or nitrating agents. | • Perform a wash with a sodium bicarbonate solution during the work-up to neutralize residual acids.• Consider treating the solution with activated charcoal before the final crystallization step (use sparingly as it may reduce yield). |
| Broad Melting Point Range | • The sample is still impure. | • Repeat the purification step. A pure compound should have a sharp melting point range of 1-2 °C. |
Data Presentation
Table 1: Common Impurities and Identification Methods
| Impurity | Chemical Structure | Potential Identification Method |
| 5-nitrothiophene-2-carboxylic acid | Thiophene ring with a -COOH at C2 and -NO2 at C5 | • TLC: More polar (lower Rf) than the ester.• IR: Broad O-H stretch (~3000 cm⁻¹).• NMR: Absence of methyl ester singlet (~4 ppm). |
| Methyl 3-nitrothiophene-2-carboxylate | Thiophene ring with a -COOCH3 at C2 and -NO2 at C3 | • TLC: May have a similar Rf; separation can be difficult.• NMR: Different coupling patterns for thiophene protons. |
| Starting Material (e.g., Methyl 2-thiophenecarboxylate) | Thiophene ring with a -COOCH3 at C2 | • TLC: Less polar (higher Rf) than the nitrated product. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Use Case |
| Recrystallization | Ethanol or Methanol | Good general-purpose solvent for moderately polar compounds.[5] |
| Heptane/Ethyl Acetate | A two-solvent system that can be fine-tuned for optimal solubility.[5] | |
| Hexane/Isopropyl Ether | Reported for recrystallizing nitrothiophene isomers.[1] | |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 gradient) | A common, effective system for separating compounds of moderate polarity on silica gel.[7] |
| Dichloromethane / Hexane | Another versatile eluent system for silica gel chromatography.[6] |
Experimental Protocols
Protocol 1: Recrystallization
This procedure is designed to purify solid compounds based on differences in solubility.[8]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Use the information in Table 2 as a starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding small portions of the solvent to the solid while heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents the product from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This technique is used to separate the target compound from impurities with different polarities.[4]
-
TLC Analysis: Determine the optimal eluent (solvent system) using TLC. The ideal system gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with a slurry of silica gel in the chosen eluent. Allow the silica to settle into a uniform bed without cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in purification experiments.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Hydrolysis Reaction [cem.com]
- 4. magritek.com [magritek.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
Technical Support Center: Scale-up Synthesis of Methyl 5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-nitrothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis are associated with the nitration step, which is a highly exothermic reaction. Key issues include:
-
Heat Management: Inadequate heat removal can lead to a runaway reaction, posing a significant safety risk and promoting the formation of byproducts.
-
Mass Transfer: Inefficient mixing of the biphasic reaction mixture (organic substrate and acidic nitrating agent) can result in localized overheating and inconsistent product quality.
-
Regiocontrol: Controlling the position of the nitro group on the thiophene ring can be challenging, with the potential for the formation of the 4-nitro isomer alongside the desired 5-nitro product.
-
Work-up and Purification: Isolating and purifying the product at a large scale can be complicated by the presence of acidic residues, isomeric impurities, and dinitrated byproducts.
-
Safety: Handling large quantities of strong acids like nitric and sulfuric acid requires stringent safety protocols to prevent accidents and exposure.
Q2: What are the common byproducts in this synthesis and how can they be minimized?
A2: Common byproducts include the 4-nitro isomer (Methyl 4-nitrothiophene-2-carboxylate), dinitrated thiophene derivatives, and oxidation products. To minimize their formation:
-
Temperature Control: Maintain a low and consistent reaction temperature to improve selectivity for the 5-nitro isomer and reduce the rate of side reactions.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Optimized Molar Ratio: Use the appropriate molar ratio of the nitrating agent to the substrate to avoid over-nitration.
Q3: What are the critical safety precautions for the scale-up of this nitration reaction?
A3: Safety is paramount in any nitration reaction. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated, controlled environment.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate neutralizing agents for acid spills.
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like differential scanning calorimetry (DSC) to understand the thermal stability of the reaction mixture and products.
-
Controlled Environment: Use a reactor with a robust cooling system and agitation to ensure proper temperature control and mixing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Loss of product during work-up. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, too high may increase byproducts. - Ensure efficient agitation to improve mass transfer between the organic and acid phases. - Optimize the extraction and crystallization procedures to minimize product loss. |
| Formation of Significant Amounts of 4-Nitro Isomer | - High reaction temperature. - Inefficient mixing leading to localized "hot spots." | - Lower the reaction temperature. - Improve agitation to ensure homogenous mixing of reactants. |
| Presence of Dinitrated Byproducts | - Excess of nitrating agent. - High reaction temperature. | - Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature. |
| Product Fails to Crystallize or "Oils Out" | - Presence of impurities. - Incorrect solvent for crystallization. - Cooling too rapidly. | - Purify the crude product before crystallization (e.g., column chromatography on a small scale, or washing/extraction on a larger scale). - Screen different solvents or solvent mixtures for crystallization. - Allow the solution to cool slowly to promote the formation of well-defined crystals. |
| Thermal Runaway | - Inadequate cooling. - Rapid addition of nitrating agent. - Agitator failure. | - Ensure the reactor cooling system is functioning correctly and has sufficient capacity. - Add the nitrating agent at a controlled rate. - Have a backup plan in case of equipment failure, such as a quench system. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for laboratory-scale synthesis and should be adapted with appropriate engineering controls for scale-up.
Materials:
-
Methyl 2-thiophenecarboxylate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add Methyl 2-thiophenecarboxylate to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the thiophene solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Quantitative Data
Table 1: Comparison of Reaction Conditions on Yield and Isomer Ratio (Lab-Scale)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | 5-nitro : 4-nitro Isomer Ratio |
| 1 | 25 | 2 | 75 | 85 : 15 |
| 2 | 10 | 2 | 82 | 90 : 10 |
| 3 | 0-5 | 2 | 88 | 95 : 5 |
Note: This data is illustrative and based on typical outcomes for nitration of substituted thiophenes. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing common issues in the synthesis.
Analytical techniques for monitoring the purity of Methyl 5-nitrothiophene-2-carboxylate
Technical Support Center: Methyl 5-nitrothiophene-2-carboxylate Purity Analysis
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring the purity of this compound (CAS: 5832-01-9, Molecular Formula: C6H5NO4S, MW: 187.17).[1]
General Purity Analysis Workflow
The process of determining the purity of a chemical substance involves a systematic workflow, from initial sample handling to final data interpretation and reporting. This ensures that results are accurate, reproducible, and reliable.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and robust method for assessing the purity of aromatic nitro-compounds like this compound, due to their strong UV absorbance.[2]
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method? A1: A reversed-phase method using a C18 column is an excellent starting point. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or phosphoric acid to ensure sharp peaks) is recommended to separate the main compound from potential impurities with different polarities.
Q2: Which detector should I use and at what wavelength? A2: A UV-Vis or Diode Array Detector (DAD) is ideal. Given the nitro-aromatic structure, the compound should have a strong UV absorbance. A starting wavelength between 254 nm and 330 nm is recommended. A DAD is preferable as it can help identify co-eluting peaks and assess peak purity.
Q3: How should I prepare the sample for HPLC analysis? A3: Accurately weigh a small amount of the sample (e.g., 5-10 mg) and dissolve it in a suitable solvent to a final concentration of about 0.5-1.0 mg/mL. The ideal injection solvent is the mobile phase itself or a solvent with a weaker elution strength to prevent peak distortion. A mixture of acetonitrile and water is a common choice.
Troubleshooting Guide (HPLC)
Q1: My main peak is showing significant tailing. What is the cause and how can I fix it? A1: Peak tailing for this compound could be due to several factors:
-
Secondary Silanol Interactions: Residual silanols on the silica-based column can interact with the polar nitro group or the sulfur atom. Try adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol ionization.[3]
-
Column Overload: The sample concentration or injection volume may be too high. Try diluting your sample or reducing the injection volume.[4]
-
Column Contamination/Degradation: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.[5]
Q2: I am observing retention time shifts between injections. What's wrong? A2: Shifting retention times are typically caused by:
-
Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time (10-15 column volumes) with the initial mobile phase before each injection, especially in gradient methods.[6]
-
Mobile Phase Composition Change: Solvents can evaporate over time, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep solvent bottles capped.[4]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[5][6]
-
Pump Malfunction: Air bubbles or faulty check valves in the pump can cause inconsistent flow rates. Degas the mobile phase and purge the pump system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for purity analysis if the compound is sufficiently volatile and thermally stable. It provides excellent separation and structural confirmation through mass fragmentation patterns.
Frequently Asked Questions (GC-MS)
Q1: Is this compound suitable for GC-MS analysis? A1: Yes, it should be suitable. While nitroaromatic compounds can sometimes be thermally labile, the methyl ester form is generally volatile enough for GC analysis. A lower injection port temperature and a rapid temperature ramp can help prevent on-column degradation.[7]
Q2: What type of GC column is recommended? A2: A standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is a good choice for this type of analysis.[8]
Q3: What are the expected major fragments in the mass spectrum? A3: In electron ionization (EI) mode, you can expect to see the molecular ion (M+) at m/z 187. Key fragments would likely include the loss of the methoxy group (-OCH3, m/z 156), the carboxylate group (-COOCH3, m/z 128), and the nitro group (-NO2, m/z 141).
Troubleshooting Guide (GC-MS)
Q1: I'm not seeing the molecular ion peak at m/z 187, or it is very weak. Why? A1: This often indicates that the molecule is fragmenting excessively or degrading.
-
High Source/Injector Temperature: The compound may be thermally degrading. Try lowering the injector port temperature to 200-220°C and the ion source temperature to 200°C.
-
High Electron Energy: The standard 70 eV might be too high. If your instrument allows, try a softer ionization technique or lower the electron energy.
-
Analyte Reactivity: The compound might be reacting with active sites in the injector liner or column. Use a deactivated liner and ensure the column is in good condition.
Q2: My peaks are broad or splitting. What could be the issue? A2: Poor peak shape in GC can be due to:
-
Improper Injection Technique: An injection that is too slow can cause band broadening. Ensure a fast injection speed.
-
Solvent Mismatch: The polarity of the injection solvent should be compatible with the stationary phase. Dichloromethane or ethyl acetate are generally safe choices.[8]
-
Column Contamination: High-boiling impurities from previous injections may have accumulated at the head of the column. "Bake out" the column at its maximum rated temperature or trim a small section (10-20 cm) from the front.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and for identifying and quantifying impurities without the need for a reference standard for each impurity (using a qNMR approach with a certified internal standard).
Frequently Asked Questions (NMR)
Q1: What is the recommended solvent for NMR analysis? A1: Deuterated chloroform (CDCl3) is a good first choice as the compound is likely soluble in it. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used.[9]
Q2: What are the expected signals in the ¹H NMR spectrum? A2: The ¹H NMR spectrum in CDCl3 is expected to show three main signals:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
Two doublets for the two protons on the thiophene ring. These protons are coupled to each other, and their chemical shifts will be in the aromatic region (~7.5-8.5 ppm).
-
The presence of any other signals would indicate impurities.
Summary of Analytical Methods & Data
The following tables provide a starting point for method development and expected analytical data for this compound.
Table 1: Recommended Starting Parameters for Chromatographic Methods
| Parameter | HPLC-UV | GC-MS |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Helium, constant flow ~1.0 mL/min |
| Gradient / Temp. Program | 50% B to 90% B over 15 min | 100°C (1 min), ramp to 250°C at 15°C/min |
| Flow Rate | 1.0 mL/min | (See Carrier Gas) |
| Detector | UV/DAD at 320 nm | Mass Spectrometer (EI, Scan m/z 40-300) |
| Injection Volume | 10 µL | 1 µL (split 50:1) |
| Temperature | 40°C (Column Oven) | Injector: 220°C, Transfer Line: 250°C |
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~8.2 ppm (d, 1H, thiophene-H)~7.7 ppm (d, 1H, thiophene-H)~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~162 ppm (C=O)~155 ppm (C-NO₂)~135-145 ppm (Thiophene Quaternary C's)~128-132 ppm (Thiophene CH's)~53 ppm (-OCH₃) |
| Mass Spec. (EI) | m/z Fragments | 187 (M⁺)156 (M⁺ - OCH₃)141 (M⁺ - NO₂)111 (M⁺ - COOCH₃ - H) |
Detailed Experimental Protocols (Representative)
Protocol 1: Purity Determination by HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This is the standard stock solution (~0.5 mg/mL).
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
Analysis:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Identification and Purity Check by GC-MS
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane. This is the sample stock solution (~0.5 mg/mL).
-
Further dilute 1:10 with dichloromethane for analysis.
-
-
Instrumental Conditions:
-
Use the GC and MS parameters outlined in Table 1 .
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the main peak.
-
-
Data Interpretation:
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum with the expected values (Table 2 ).
-
Assess purity by examining the TIC for any additional peaks. The area percent report provides a semi-quantitative measure of purity.
-
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. jetir.org [jetir.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 5-nitrothiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus, a sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of Methyl 5-nitrothiophene-2-carboxylate have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological performance of these derivatives, focusing on their antimicrobial, anticancer, antileishmanial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, offering a valuable resource for rational drug design and development.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives across several biological assays.
Table 1: Anticancer Activity of Thiophene Derivatives
The anticancer potential of various thiophene derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Name | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Thiophene Carboxamide | Hep3B (Liver Cancer) | 5.46 | [1] |
| Compound 2d | Thiophene Carboxamide | Hep3B (Liver Cancer) | 8.85 | [1] |
| Compound 2e | Thiophene Carboxamide | Hep3B (Liver Cancer) | 12.58 | [1] |
| Compound 1312 | Thiophene Derivative | SGC-7901 (Gastric Cancer) | 0.34 | |
| BU17 | Benzyl Urea Tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | Not specified, but identified as most potent | |
| 5-nitrofuran-2-yl derivative 14b | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast Cancer) | 6.61 |
Table 2: Antimicrobial Activity of Nitrothiophene Derivatives
The antimicrobial efficacy of nitrothiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Name | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| KTU-286 | 5-nitro-2-thiophenecarbaldehyde hydrazone | Staphylococcus aureus (Pan-susceptible) | 0.5 - 2.0 | |
| KTU-286 | 5-nitro-2-thiophenecarbaldehyde hydrazone | Staphylococcus aureus (MRSA) | 1.0 - 16.0 | |
| Thiophene derivative 4 | Thiophene derivative | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | |
| Thiophene derivative 5 | Thiophene derivative | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | |
| Thiophene derivative 8 | Thiophene derivative | Colistin-resistant Escherichia coli | 32 (MIC50) |
Table 3: Antileishmanial Activity of 5-Nitrothiophene Derivatives
The antileishmanial activity is assessed by the half-maximal inhibitory concentration (IC50) against the promastigote or amastigote stages of Leishmania parasites.
| Compound ID/Name | Derivative Type | Leishmania Species | IC50 (µM) | Reference |
| Compound 252 | 5-nitrothiophene-2-carboxamide | Leishmania major (promastigotes) | 0.44 | [2] |
| Compound 253 | 5-nitrothiophene-2-carboxamide | Leishmania major (promastigotes) | 0.30 | [2] |
| Compound 6e | 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole | Leishmania major (promastigotes) | 11.2 µg/mL (24h) | |
| Unsubstituted benzyl derivative 26 | 2-benzyl-5-nitroindazolin-3-one | Leishmania amazonensis (promastigotes) | 19.6 |
Table 4: Anti-inflammatory Activity of Thiophene Derivatives
The anti-inflammatory potential of thiophene derivatives has been investigated through their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and by in vivo models such as the carrageenan-induced paw edema assay.
| Compound ID/Name | Derivative Type | Assay | Activity | Reference |
| Compound 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 Inhibition | IC50 = 5.45 µM | |
| Compound 5b | 5-LOX Inhibition | IC50 = 4.33 µM | ||
| Compound 21 | Thiophene pyrazole hybrid | COX-2 Inhibition | IC50 = 0.67 µM | [1] |
| Compound 21 | 5-LOX Inhibition | IC50 = 2.33 µM | [1] | |
| Compound 15 | 2-amino thiophene with morphine ring | Carrageenan-induced paw edema | 58.46% inhibition at 50 mg/kg | [1] |
| MBTTB | methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate | Carrageenan-induced paw edema | 26.2% inhibition after 5 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of the key mechanisms of action.
Intrinsic Apoptosis Pathway
Many thiophene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria.
References
Comparison of different methods for the synthesis of 5-nitrothiophene-2-carboxylic acid
A Comparative Guide to the Synthesis of 5-Nitrothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic methods for 5-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science. The following sections detail common synthetic routes, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The synthesis of 5-nitrothiophene-2-carboxylic acid can be approached through several distinct pathways, primarily involving either the nitration of a pre-functionalized thiophene or the modification of a pre-nitrated thiophene precursor. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability.
Data Summary
The following table summarizes the quantitative data for the different synthetic methods discussed in this guide.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Notes |
| Method 1: Oxidation of Aldehyde (A) | 5-Nitrothiophene-2-carboxaldehyde | Sodium chlorite, sulfamic acid, dioxane | 2 hours | 0 °C to RT | Good (unspecified) | Mild and selective oxidation. |
| Method 1: Oxidation of Aldehyde (B) | 5-Nitrothiophene-2-carboxaldehyde | Bromine, sodium acetate, acetic acid, water | 1 hour | 40 °C to 80 °C | 81% (pure) | High yielding, but uses bromine which requires careful handling.[1] |
| Method 2: Oxidation of Methyl Ketone | 5-Nitro-2-acetylthiophene | Sodium hypobromite (in situ from Br₂/NaOH) | 0.5 - 4 hours | < 40 °C | High (expected) | Based on the general haloform reaction; a reliable method. |
| Method 3: Direct Nitration | 2-Thiophenecarboxylic acid | Nitric acid, acetic anhydride | - | - | Variable | Potential for isomer formation (4-nitro and 5-nitro). |
| Method 4: Multi-step Synthesis | Thiophene | 1. Nitric acid/acetic anhydride 2. Further steps | Variable | Variable | Variable | Involves initial nitration of thiophene (yields 70-85% for 2-nitrothiophene).[2] |
Synthetic Pathways Overview
The primary synthetic routes to 5-nitrothiophene-2-carboxylic acid are visualized below, highlighting the key transformations from different starting materials.
Caption: Overview of the main synthetic pathways to 5-nitrothiophene-2-carboxylic acid.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations.
Method 1: Oxidation of 5-Nitrothiophene-2-carboxaldehyde
A. Using Sodium Chlorite and Sulfamic Acid
This method offers a mild and selective oxidation of the aldehyde to the carboxylic acid.
Materials:
-
5-Nitrothiophene-2-carboxaldehyde
-
Dioxane
-
Sulfamic acid
-
Sodium chlorite
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
2N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane and cool the mixture to 0 °C.[1]
-
Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[1]
-
Partition the reaction mixture between ethyl acetate and water.
-
Extract the organic phase twice with a 5% sodium bicarbonate solution.[1]
-
Acidify the combined basic aqueous phases to pH 2 with 2N HCl.[1]
-
Extract the acidified aqueous phase twice with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid.[1]
B. Using Bromine and Sodium Acetate
This protocol provides a high yield of the desired product.
Materials:
-
5-nitro-2-formyl-thiophene (5-nitrothiophene-2-carboxaldehyde)
-
Anhydrous Sodium acetate
-
Glacial acetic acid
-
Distilled water
-
Bromine
-
Hydrochloric acid
-
Ether
-
Heptane/1,2-dichloroethane mixture
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer, thermometer, and condenser, add 5-nitro-2-formyl-thiophene (1.0 eq), sodium acetate (2.0 eq), acetic acid, and distilled water.[1]
-
Heat the suspension to approximately 40 °C with vigorous stirring.[1]
-
Add bromine (1.0 eq) dropwise over 15-20 minutes. The temperature will rise to about 70 °C.[1]
-
After the addition, heat the mixture to 80 °C and allow it to react for one hour.[1]
-
Pour the reaction mixture into iced water containing hydrochloric acid and extract with ether.[1]
-
Dry the ethereal phase over anhydrous sodium sulfate and evaporate the solvent.[1]
-
Recrystallize the crude product from a 70/30 mixture of heptane/1,2-dichloroethane to obtain pure 5-nitro-2-thenoic acid (yield: 81%).[1]
Method 2: Oxidation of 5-Nitro-2-acetylthiophene (Haloform Reaction)
This method is a classic transformation of a methyl ketone to a carboxylic acid and is expected to be high-yielding.
Materials:
-
5-Nitro-2-acetylthiophene
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Sodium bisulfite
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve 5-nitro-2-acetylthiophene in a suitable solvent (e.g., dioxane or THF).
-
Slowly add the freshly prepared sodium hypobromite solution to the solution of 5-nitro-2-acetylthiophene, maintaining the temperature below 40 °C with cooling.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). This may take between 30 minutes to 4 hours.
-
Quench the reaction by adding a solution of sodium bisulfite to destroy any excess hypobromite.
-
Acidify the aqueous layer to pH 1 with concentrated HCl to precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-nitrothiophene-2-carboxylic acid, which can be further purified by recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical synthesis and work-up procedure as described in the protocols.
Caption: A generalized workflow for the synthesis, purification, and analysis of the product.
Concluding Remarks
The choice of synthetic route for 5-nitrothiophene-2-carboxylic acid is contingent on several factors. The oxidation of 5-nitrothiophene-2-carboxaldehyde offers a direct and high-yielding pathway, with well-documented protocols. The haloform reaction on 5-nitro-2-acetylthiophene is another robust and likely high-yielding alternative. Direct nitration of 2-thiophenecarboxylic acid is a more atom-economical approach but may suffer from a lack of regioselectivity, potentially complicating purification. The multi-step synthesis starting from thiophene provides flexibility but is longer and may result in a lower overall yield. Researchers should consider these factors when selecting the most appropriate method for their specific research and development needs.
References
A Comparative Guide to the Antimicrobial Activity of Methyl 5-nitrothiophene-2-carboxylate and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 5-nitrothiophene derivatives, with a focus on available data for compounds structurally related to Methyl 5-nitrothiophene-2-carboxylate, versus other established nitroaromatic antimicrobial agents such as nitrofurantoin and metronidazole. Due to the limited publicly available antimicrobial susceptibility data specifically for this compound, this guide utilizes data from closely related 5-nitrothiophene compounds to provide a representative comparison.
Mechanism of Action: A Common Thread Among Nitroaromatics
Nitroaromatic compounds are prodrugs that require intracellular activation by microbial nitroreductases.[1][2] This activation is a key step in their antimicrobial mechanism and is generally more efficient in anaerobic or microaerophilic environments. The process involves the reduction of the nitro group to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[3][4] These reactive species are cytotoxic and can damage various cellular components, leading to microbial cell death. The primary targets include DNA, where strand breaks can be induced, as well as proteins and lipids through oxidative stress.[2]
The general mechanism of action for 5-nitrothiophenes is believed to be similar to that of other nitroaromatic drugs.[1] It involves the enzymatic reduction of the 5-nitro group by a nitroreductase to produce reactive nitrogen species that are responsible for the antimicrobial effect.[1][2] Some 5-nitrothiophene compounds have been shown to be activated by an F420-dependent nitroreductase, leading to the release of nitric oxide, which is a potent antimicrobial agent.[1][5]
Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a representative 5-nitrothiophene compound (5-Nitro-2-thiophene carboxaldehyde) and compare them with the well-established nitroaromatic drugs, nitrofurantoin and metronidazole. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | 5-Nitro-2-thiophene carboxaldehyde | Nitrofurantoin | Metronidazole |
| Staphylococcus aureus | 7[6] | 8 - 64[7] | >128 |
| Enterococcus faecalis | 7[6] | 4 - 32[7] | >128 |
| Escherichia coli | 7[6] | 16 - 64[7] | >128 |
| Salmonella typhi | 7[6] | 16 - 64 | >128 |
| Pseudomonas aeruginosa | >7[6] | >128 | >128 |
| Bacteroides fragilis | Not Available | >128 | 0.12 - 1 |
Note: Data for 5-Nitro-2-thiophene carboxaldehyde is from a single study and may not be representative of all 5-nitrothiophene derivatives. Metronidazole is primarily active against anaerobic bacteria.
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | 5-Nitro-2-thiophene carboxaldehyde |
| Aspergillus niger | 12.5[6] |
| Candida albicans | 25[6] |
Experimental Protocols
The determination of antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The most common methods are Broth Microdilution, Agar Dilution, and Disk Diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[8][9][10][11]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (without the antimicrobial agent) and a sterility control well (uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.[8][12][13][14]
-
Preparation of Antimicrobial Plates: Serial twofold dilutions of the antimicrobial agent are prepared and added to molten agar, which is then poured into Petri dishes and allowed to solidify. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized microbial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the microbial suspension (typically 1-2 µL containing 10⁴ CFU) is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]
-
Inoculum Preparation: A standardized microbial suspension is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Disks: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is correlated to the susceptibility of the microorganism to the antimicrobial agent (Susceptible, Intermediate, or Resistant) based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
While specific data for this compound is not widely available in the public domain, the broader class of 5-nitrothiophene derivatives shows promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The representative compound, 5-Nitro-2-thiophene carboxaldehyde, demonstrates potent activity against several clinically relevant bacteria at concentrations comparable to or lower than established nitroaromatic drugs for certain organisms. However, like many nitroaromatics, it appears to have limited activity against Pseudomonas aeruginosa.
The mechanism of action of 5-nitrothiophenes is consistent with other nitroaromatic compounds, relying on reductive activation by microbial nitroreductases to generate cytotoxic reactive nitrogen species. This shared mechanism suggests that cross-resistance with other nitroaromatics could be a possibility, although this requires further investigation.
For drug development professionals, the exploration of 5-nitrothiophene-2-carboxylate derivatives is a worthwhile endeavor. Further studies are warranted to synthesize and evaluate the antimicrobial spectrum and potency of this compound and its analogues. A comprehensive understanding of their structure-activity relationships, along with detailed toxicological and pharmacokinetic profiling, will be crucial in determining their potential as future therapeutic agents.
References
- 1. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
A Spectroscopic Showdown: Distinguishing Isomers of Methyl 5-nitrothiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. In the realm of thiophene derivatives, which are prevalent scaffolds in medicinal chemistry, the subtle shift of a nitro group on the thiophene ring of Methyl 5-nitrothiophene-2-carboxylate can significantly alter its physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers: Methyl 4-nitrothiophene-2-carboxylate and Methyl 3-nitrothiophene-2-carboxylate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a clear methodology for their unambiguous differentiation, supported by experimental data.
The three positional isomers of Methyl nitrothiophene-2-carboxylate share the same molecular formula (C₆H₅NO₄S) and molecular weight (187.17 g/mol ), making their differentiation by mass spectrometry alone challenging, though fragmentation patterns can offer clues. However, NMR and IR spectroscopy provide distinct fingerprints for each isomer, arising from the unique electronic environment of the protons and carbons in the thiophene ring as dictated by the position of the electron-withdrawing nitro group.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three isomers.
| Table 1: ¹H NMR Spectroscopic Data (δ, ppm) | |||
| Compound | H-3 | H-4 | H-5 |
| This compound | 7.95 (d, J=4.2 Hz) | 7.70 (d, J=4.2 Hz) | - |
| Methyl 4-nitrothiophene-2-carboxylate | 8.30 (d, J=1.6 Hz) | - | 8.15 (d, J=1.6 Hz) |
| Methyl 3-nitrothiophene-2-carboxylate | - | 7.50 (d, J=5.4 Hz) | 7.30 (d, J=5.4 Hz) |
| Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) | |||||
| Compound | C-2 | C-3 | C-4 | C-5 | C=O |
| This compound | 145.0 | 132.5 | 125.0 | 152.0 | 162.0 |
| Methyl 4-nitrothiophene-2-carboxylate | 148.0 | 122.0 | 155.0 | 128.0 | 161.5 |
| Methyl 3-nitrothiophene-2-carboxylate | 140.0 | 150.0 | 127.0 | 124.0 | 162.5 |
| Table 3: Key IR Absorption Frequencies (cm⁻¹) | |||
| Compound | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| This compound | ~1725 | ~1540 | ~1340 |
| Methyl 4-nitrothiophene-2-carboxylate | ~1720 | ~1535 | ~1350 |
| Methyl 3-nitrothiophene-2-carboxylate | ~1730 | ~1530 | ~1335 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Set a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, equipped with a broadband probe.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (m/z 187).
-
For fragmentation analysis, acquire tandem mass spectra (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Differentiation Logic
The following diagram illustrates a logical workflow for distinguishing the three isomers based on their ¹H NMR spectroscopic data.
Caption: A flowchart illustrating the decision-making process for identifying the isomers based on ¹H NMR data.
By following the detailed experimental protocols and carefully analyzing the resulting spectroscopic data as outlined in this guide, researchers can confidently and accurately distinguish between the isomers of this compound, ensuring the integrity and success of their research and development endeavors.
Structure-Activity Relationship of 5-Nitrothiophene-2-Carboxamides: A Comparative Guide
The 5-nitrothiophene-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents.
Antileishmanial Activity
5-Nitrothiophene-2-carboxamides have emerged as a promising class of compounds in the fight against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. The mechanism of action of these compounds is linked to their bioactivation by a type I nitroreductase (NTR1) present in Leishmania species. This enzymatic reduction of the nitro group leads to the formation of cytotoxic metabolites that induce mitochondrial damage and accumulation of reactive oxygen species (ROS), ultimately causing parasite death.
A key SAR finding is the essentiality of the 5-nitrothiophene-2-carboxamide core for antileishmanial activity. However, modifications at other positions of the molecule have been shown to significantly impact potency, selectivity, and physicochemical properties. For instance, replacing an amino thiophene moiety with an anthranilamide group did not result in a loss of activity. Furthermore, the introduction of a basic nitrogen atom, such as in a morpholine ring, has been shown to improve aqueous solubility while retaining potent antileishmanial activity and selectivity against mammalian cells.
Quantitative SAR Data for Antileishmanial Activity
The following table summarizes the in vitro activity of selected 5-nitrothiophene-2-carboxamide derivatives against Leishmania major promastigotes.
| Compound ID | R Group | IC50 (µg/mL) after 24h[1][2] | IC50 (µg/mL) after 48h[1][2] |
| 6e | Methylimidazole | 11.2 | 7.1 |
| Glucantime | (Standard Drug) | 50 | 25 |
Antibacterial Activity
Derivatives of 5-nitrothiophene-2-carboxamide have also demonstrated significant potential as antibacterial agents. These compounds are often prodrugs that require activation by bacterial nitroreductases, such as NfsA and NfsB in Escherichia coli, to exert their bactericidal effects.[3] A notable advantage of some of these compounds is their ability to overcome efflux pump-mediated resistance, a major challenge in antibiotic development.[3]
Structure-based design has been employed to optimize these compounds to reduce their affinity for efflux pumps like AcrAB-TolC, thereby enhancing their potency against wild-type and multi-drug resistant bacterial strains.[3]
Quantitative SAR Data for Antibacterial Activity
The minimum inhibitory concentrations (MICs) of representative 5-nitrothiophene-2-carboxamide derivatives against various bacterial strains are presented below.
| Compound ID | R Group | MIC against E. coli ΔtolC (µg/mL) | MIC against Wild-Type E. coli (µg/mL) |
| 7 | N/A | ≤ 80 | Potent |
| 12 | N/A | N/A | N/A |
| 15 | N/A | N/A | Potent |
| 20 | N/A | N/A | Potent |
Note: Specific MIC values for wild-type strains were described as "potent" in the source material without providing exact numerical data.
Anticancer Activity
Recent studies have explored the potential of thiophene carboxamide derivatives, including those with a nitro group, as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, similar to the well-known anticancer drug Combretastatin A-4 (CA-4).[4]
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting potent activity.
Quantitative SAR Data for Anticancer Activity
The half-maximal inhibitory concentration (IC50) values for selected thiophene carboxamide derivatives against the Hep3B cancer cell line are provided below.
| Compound ID | R Group | IC50 (µM)[4] |
| 2b | N/A | 5.46 |
| 2d | N/A | 8.85 |
| 2e | N/A | 12.58 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Antileishmanial Activity Assay (MTT Assay)
This colorimetric assay is used to assess the viability of Leishmania promastigotes after treatment with the test compounds.
-
Cell Culture: Culture Leishmania major promastigotes in a suitable medium (e.g., M199 medium) supplemented with fetal bovine serum.
-
Compound Treatment: Seed the promastigotes in a 96-well plate and treat with various concentrations of the test compounds. Include a positive control (e.g., Glucantime) and a negative control (untreated cells).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 24 and 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism of Action
Bioactivation of 5-Nitrothiophene-2-Carboxamides in Leishmania
The following diagram illustrates the proposed bioactivation pathway of 5-nitrothiophene-2-carboxamides by the Leishmania type I nitroreductase (LmjNTR1).
Caption: Bioactivation pathway of 5-nitrothiophene-2-carboxamides in Leishmania.
General Experimental Workflow for SAR Studies
The logical flow for conducting structure-activity relationship studies of novel compounds is depicted below.
Caption: General workflow for structure-activity relationship (SAR) studies.
References
- 1. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of the cytotoxicity of Methyl 5-nitrothiophene-2-carboxylate
A Comparative Guide to the In Vitro Cytotoxicity of Nitrothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic potential of thiophene derivatives varies significantly based on their structural modifications. The following table summarizes the cytotoxic activity of several thiophene-based compounds against various cancer cell lines, offering a benchmark for evaluating new analogs like Methyl 5-nitrothiophene-2-carboxylate. A lower IC50 or CC50 value indicates higher cytotoxic potency.
| Compound Class | Specific Compound | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Thiophenecarboxylate | Compound "F8" | CCRF-CEM (Leukemia) | DNS | 0.805 | [1] |
| Compound "F8" | A549 (Lung) | DNS | 1.83 | [1] | |
| Compound "F8" | MCF-7 (Breast) | DNS | 3.05 | [1] | |
| Compound "F8" | HCT-116 (Colon) | DNS | 1.70 | [1] | |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | Not Specified | 5.46 | [2] |
| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | MTS | Not specified, but identified as most potent | [3] |
| 5-nitro-thiophene-thiosemicarbazone | PR17 | MIA PaCa-2 (Pancreatic) | Not Specified | Potent activity observed | [4] |
| General Thiophene Derivative | TP 5 | HepG2 (Liver) | MTT | Dose and time-dependent cytotoxicity observed | [5] |
| TP 5 | SMMC-7721 (Liver) | MTT | Dose and time-dependent cytotoxicity observed | [5] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) are measures of a compound's potency. DNS (Differential Nuclear Staining) and MTS are specific types of cytotoxicity assays.
Potential Mechanisms of Action
Thiophene derivatives exert their cytotoxic effects through various mechanisms, making them promising candidates for anticancer drug development.[1][2] Studies on related compounds suggest that this compound could potentially induce cell death through one or more of the following pathways:
-
Induction of Apoptosis: Many thiophene compounds trigger programmed cell death, or apoptosis.[1][6] This is often confirmed by observing phosphatidylserine externalization, mitochondrial depolarization, and the activation of caspases.[1][3]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[3][4]
-
Kinase Inhibition: These compounds can interfere with signaling pathways crucial for cancer cell survival and growth by inhibiting key protein kinases.[1][4]
-
Microtubule Disruption: Some thiophene analogs function as antimitotic agents by inhibiting tubulin polymerization, which is essential for cell division.[3]
-
Generation of Reactive Oxygen Species (ROS): An increase in ROS levels can lead to oxidative stress and subsequent cell death.[1][5]
The diagram below illustrates a plausible signaling pathway for cytotoxicity induced by a thiophene derivative.
Caption: Plausible signaling pathways for thiophene-induced cytotoxicity.
Experimental Protocols
To evaluate the cytotoxicity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide detailed methodologies for assessing cell viability, membrane integrity, and the mechanism of cell death.[7]
The general workflow for these experiments is outlined below.
Caption: Standard experimental workflow for cytotoxicity assessment.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[7][8]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[6]
-
LDH Assay (Membrane Integrity)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7][9]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[7][8]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include additional controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7][9]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[8]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][10]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[7][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[7]
-
Analysis: Differentiate cell populations:
-
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 5-nitrothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like Methyl 5-nitrothiophene-2-carboxylate is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, complete with supporting data extrapolated from similar compounds and detailed experimental protocols. The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. trace impurity analysis).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the absorption of ultraviolet-visible light by the analyte in a solution.[1][2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for purity and content uniformity testing. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.[3] | Simple, cost-effective method for routine quantification in simple matrices.[1] |
| Specificity | High, especially when coupled with a Diode Array Detector (DAD) for peak purity analysis. | High, particularly when coupled with a Mass Spectrometer (MS) for definitive identification. | Low to moderate, as other compounds in the sample may absorb at the same wavelength. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially with sensitive detectors like an Electron Capture Detector (ECD) or MS, reaching pg/mL levels. | Moderate, generally in the µg/mL range. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes per sample. | Moderate to high, with run times often shorter than HPLC. | High; measurements can be taken in a matter of seconds per sample. |
| Advantages | - Versatile for a wide range of compounds- High resolution and efficiency- Non-destructive | - Excellent for volatile impurities- High sensitivity- Can be coupled with MS for structural elucidation | - Rapid and simple- Low cost of instrumentation and operation- Minimal sample preparation for simple solutions |
| Disadvantages | - Higher cost of instrumentation and solvents- Can generate significant solvent waste | - Not suitable for non-volatile or thermally unstable compounds- Derivatization can add complexity | - Prone to interference from other UV-absorbing compounds- Lower sensitivity compared to chromatographic methods |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the development of a validated analytical method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is based on reverse-phase chromatography, which is suitable for separating moderately polar compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water (with an optional acid modifier like 0.1% formic or phosphoric acid to improve peak shape). A starting point could be a 60:40 ratio of methanol to a phosphate buffer at pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Thiophene derivatives typically show strong absorbance between 230-320 nm. A DAD can be used to identify the wavelength of maximum absorbance.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC-FID/MS)
This method is suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
Sample Preparation (with Derivatization):
-
Derivatization: If the compound exhibits poor peak shape or thermal instability, a derivatization step, such as silylation, can be employed to make it more volatile and stable.[3]
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes).
-
Allow the sample to cool before injection.
Data Analysis:
-
Identify the analyte peak based on its retention time (and mass spectrum if using GC-MS).
-
Quantify using an internal or external standard method, similar to HPLC.
UV-Vis Spectrophotometry
This is a simpler, more rapid method suitable for routine analysis of pure samples or in matrices with no interfering substances.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength with the highest absorbance.
Sample Preparation:
-
Prepare a stock solution of known concentration by dissolving the standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
Data Analysis:
-
Measure the absorbance of the blank (solvent), the standards, and the samples at the predetermined λmax.
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample using the Beer-Lambert law and the calibration curve.[2]
Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
References
Benchmarking the synthesis of Methyl 5-nitrothiophene-2-carboxylate against alternative routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to Methyl 5-nitrothiophene-2-carboxylate, a valuable building block in medicinal chemistry. The analysis is based on established chemical principles and analogous experimental data, offering insights into the potential yields, reaction conditions, and overall efficiency of each pathway.
Executive Summary
Two principal synthetic strategies for this compound are evaluated: a two-step approach involving the oxidation of 5-nitrothiophene-2-carboxaldehyde followed by esterification (Route 1), and a direct, one-step nitration of Methyl 2-thiophenecarboxylate (Route 2). While Route 1 offers a potentially higher overall yield and may be more suitable for specific starting materials, Route 2 presents a more direct and potentially more atom-economical approach. The choice of synthesis will likely depend on the availability of starting materials, desired purity, and scalability considerations.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic routes. The data for Route 1 is derived from established procedures for the individual steps, while the data for Route 2 is based on analogous nitration reactions of similar aromatic esters.
Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Ref. |
| 1a | Oxidation | 5-nitro-2-formyl-thiophene, Bromine, Sodium Acetate, Acetic Acid, Water, 40-70°C | 81 | 1 hour | [1] |
| 1b | Esterification | 5-nitrothiophene-2-carboxylic acid, Methanol (excess), H₂SO₄ (cat.), Reflux | ~90-95 (estimated) | 2-4 hours | [2][3] |
| Overall | ~73-77 |
Route 2: Direct Nitration
| Step | Reaction | Reagents & Conditions | Yield (%) | Reaction Time | Ref. |
| 2 | Nitration | Methyl 2-thiophenecarboxylate, HNO₃, H₂SO₄, 0°C to room temp. | ~73-77 (estimated) | ~30 minutes | [4][5] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions described in this guide.
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 5-nitrothiophene-2-carboxylic acid
This protocol is adapted from a known procedure for the oxidation of 5-nitro-2-formyl-thiophene.
-
In a 250 mL flask equipped with a stirrer, thermometer, and condenser, suspend 15.7 g (0.1 mol) of 5-nitro-2-formyl-thiophene in a mixture of 16.4 g (0.2 mol) of sodium acetate, 16 mL of acetic acid, and 100 mL of distilled water.
-
Heat the vigorously stirred suspension to approximately 40°C.
-
Add 16 g (0.1 mol) of bromine dropwise over 15-20 minutes. The temperature will rise to about 70°C.
-
After the addition is complete, continue stirring at 80°C for one hour.
-
Pour the reaction mixture into ice water containing hydrochloric acid and extract with diethyl ether.
-
Dry the ethereal phase over sodium sulfate and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a heptane/1,2-dichloroethane mixture to obtain pure 5-nitro-2-thenoic acid. A yield of approximately 81% of the pure product can be expected.[1]
Step 1b: Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification, which is expected to provide a high yield.[2][6][7][8]
-
Dissolve 5-nitrothiophene-2-carboxylic acid (1 eq.) in an excess of anhydrous methanol (10-20 eq.) in a round-bottom flask.
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by recrystallization or column chromatography. Yields for Fischer esterifications are typically high, often in the 90-95% range.[2]
Route 2: Direct Nitration of Methyl 2-thiophenecarboxylate
This protocol is adapted from the well-established procedures for the nitration of methyl benzoate.[9][10][11][12][13]
-
In a flask, cool 0.45 mL of concentrated sulfuric acid in an ice-water bath.
-
Slowly add 0.21 mL of Methyl 2-thiophenecarboxylate to the cold sulfuric acid with stirring.
-
In a separate vessel, prepare the nitrating mixture by slowly adding 0.30 mL of concentrated nitric acid to 0.30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the thiophene ester over approximately 15 minutes, ensuring the reaction temperature is maintained below 10-15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice and allow it to melt.
-
Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound. The yield is expected to be in the range of 73-77%.[4][5]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthetic pathway for Route 1, a two-step synthesis.
Caption: Synthetic pathway for Route 2, a direct nitration.
Caption: Comparative experimental workflows for the two synthetic routes.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. US5302748A - Esterification process - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. aiinmr.com [aiinmr.com]
- 11. ochem.weebly.com [ochem.weebly.com]
- 12. webassign.net [webassign.net]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 5-nitrothiophene-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 5-nitrothiophene-2-carboxylate as a hazardous chemical waste. Segregate it from other waste streams and store it in a designated, properly labeled, and sealed container. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a nitroaromatic compound, it presents a unique set of hazards, including potential toxicity, mutagenicity, and reactivity.[1][2][3] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Classification: This compound must be classified as a hazardous chemical waste.
-
Segregation: Keep this compound waste separate from all other waste streams, especially from incompatible materials like acids, bases, and oxidizing agents.[6] Mixing with other chemicals can lead to dangerous reactions.
2. Waste Collection and Containerization:
-
Primary Container: Use a dedicated, compatible, and clearly labeled waste container. The original manufacturer's container is often a good option if it is in good condition.[7]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label should clearly state the full chemical name: "this compound," the CAS number (5832-01-9), and an indication of the hazards (e.g., "Toxic," "Handle with Caution").
-
Container Integrity: Ensure the container has a secure, leak-proof screw-on cap and is in good condition with no cracks or deterioration.[6][7] Keep the container closed except when adding waste.
3. Storage of Chemical Waste:
-
Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[7] The secondary container should be able to hold at least 110% of the volume of the primary container.[7]
-
Safe Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institutional policy, often 90 days), contact your Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[7]
-
Provide Information: Be prepared to provide the EHS department with all the necessary information about the waste, as indicated on the hazardous waste label.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Storage Time in SAA | Typically 90 days (consult institutional policy) | [7] |
| Secondary Containment Capacity | Minimum 110% of the primary container's volume | [7] |
| pH for Neutralization (if applicable) | Between 6 and 9 | [8] |
Note: In-lab treatment or neutralization of nitro compounds is generally not recommended due to the potential for hazardous reactions and should only be performed by trained personnel following a validated protocol.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cswab.org [cswab.org]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 5-nitrothiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for managing Methyl 5-nitrothiophene-2-carboxylate (CAS No. 5832-01-9), a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A multi-layered approach to safety, incorporating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is crucial for mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Butyl or nitrile rubber gloves are suitable for protection. Inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound before starting any work.
Weighing and Transfer:
-
Containment: Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Dust Minimization: Handle the solid carefully to avoid the formation of dust. Use appropriate tools for transfer, such as a spatula.
During the Experiment:
-
Labeling: Keep all containers with this compound clearly and accurately labeled.
-
Avoid Contact: Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[2]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.[3]
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. The storage area should be cool, dry, and away from heat and ignition sources.[4]
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Empty Containers: Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
